molecular formula C7H6BrNS B14477283 Thieno(3,2-c)pyridine, hydrobromide CAS No. 65402-59-7

Thieno(3,2-c)pyridine, hydrobromide

Cat. No.: B14477283
CAS No.: 65402-59-7
M. Wt: 216.10 g/mol
InChI Key: MCTACWAHUNRESA-UHFFFAOYSA-N
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Description

Thieno(3,2-c)pyridine, hydrobromide is a useful research compound. Its molecular formula is C7H6BrNS and its molecular weight is 216.10 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65402-59-7

Molecular Formula

C7H6BrNS

Molecular Weight

216.10 g/mol

IUPAC Name

thieno[3,2-c]pyridine;hydrobromide

InChI

InChI=1S/C7H5NS.BrH/c1-3-8-5-6-2-4-9-7(1)6;/h1-5H;1H

InChI Key

MCTACWAHUNRESA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC=C2.Br

Origin of Product

United States

Foundational & Exploratory

"Thieno(3,2-c)pyridine, hydrobromide" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Thieno(3,2-c)pyridine, Hydrobromide for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of thieno(3,2-c)pyridine and its hydrobromide salt, a heterocyclic compound of significant interest to the scientific and drug development communities. Thienopyridines, as a class, represent critical structural motifs in medicinal chemistry, and the thieno(3,2-c)pyridine isomer is a versatile scaffold for synthesizing novel therapeutic agents. This guide details the molecule's core structure, IUPAC nomenclature, physicochemical properties, synthesis, and key applications, offering field-proven insights for researchers in organic synthesis and pharmaceutical development.

Molecular Structure and Nomenclature

A foundational understanding of a molecule's structure and naming convention is paramount for unambiguous communication in research and development. This section deconstructs the thieno(3,2-c)pyridine framework from its constituent parts to its salt form.

The Thieno[3,2-c]pyridine Core

Thieno[3,2-c]pyridine is a bicyclic heteroaromatic compound.[1] Its structure arises from the fusion of a five-membered thiophene ring and a six-membered pyridine ring.[1] The notation "[3,2-c]" in its IUPAC name precisely defines the topology of this fusion: the thiophene ring is fused at its 3- and 2-positions to the 'c' face (the 3,4-bond) of the pyridine ring. This specific arrangement of sulfur and nitrogen heteroatoms imparts a unique electronic and steric profile, making it a valuable building block for interrogating biological targets.[1]

The standard IUPAC numbering for the ring system is shown below, which is critical for correctly identifying substituted derivatives.

base Thieno[3,2-c]pyridine (Free Base) salt Thieno[3,2-c]pyridinium Bromide (Hydrobromide Salt) base->salt Protonation of Pyridine Nitrogen hbr Hydrobromic Acid (HBr)

Caption: Formation of the hydrobromide salt via protonation.

Physicochemical and Safety Data

Accurate physicochemical data is essential for experimental design, from planning a reaction to developing a formulation.

Key Properties

The properties of the parent free base, Thieno[3,2-c]pyridine (CAS: 272-14-0), are summarized below. [2][3]The molecular formula and weight will change upon formation of the hydrobromide salt.

PropertyThieno[3,2-c]pyridine (Free Base)Thieno[3,2-c]pyridine HBr (Salt)Reference(s)
CAS Number 272-14-0Not specified[2][3]
Molecular Formula C₇H₅NSC₇H₆BrNS[1][2][3]
Molecular Weight 135.19 g/mol 216.10 g/mol [2][3]
Appearance Colorless to pale yellow solidCrystalline solid (Typical)[1]
Melting Point 47-49 °CVaries
Boiling Point 255.1 °C at 760 mmHgDecomposes
SMILES C1=2C(SC=C1)=CC=NC2C1=CC2=C(C=N+C2)S1.[Br-][1][3]
Safety and Handling

According to aggregated GHS information, Thieno[3,2-c]pyridine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. [2]* GHS Pictogram: GHS07 (Harmful) * Signal Word: Warning [2]* Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Work should be conducted in a well-ventilated area or fume hood.

Synthesis and Reactivity

Thieno[3,2-c]pyridines are valuable synthetic intermediates, and various methods for their preparation have been developed.

Overview of Synthetic Strategies

The synthesis of the thieno[3,2-c]pyridine ring system can be achieved through several routes. [4]A common and effective strategy involves the construction of the pyridine ring onto a pre-existing thiophene precursor. One patented method involves the reaction of 3-thienaldehyde with an aminoacetal to form a Schiff base, which is subsequently cyclized under acidic conditions to yield the target heterocycle. [5]This approach allows for modular variation by starting with different substituted thiophenes.

Representative Synthetic Workflow

The following workflow illustrates a generalized synthetic approach based on literature precedents. [5] Workflow: Cyclization-Based Synthesis

start Step 1: Precursor Selection (e.g., 3-Thienaldehyde) step2 Step 2: Schiff Base Formation (Condensation with Aminoacetal) start->step2 step3 Step 3: Acid-Catalyzed Cyclization (Treatment with strong mineral acid) step2->step3 step4 Step 4: Aromatization/Workup step3->step4 product Final Product (Thieno[3,2-c]pyridine) step4->product

Caption: Generalized workflow for the synthesis of Thieno[3,2-c]pyridine.

Protocol Steps:

  • Schiff Base Formation: 3-Thienaldehyde is reacted with an aminoacetal (e.g., aminoacetaldehyde diethyl acetal) in a suitable solvent like benzene, typically under reflux with azeotropic removal of water to drive the reaction to completion. [5]2. Cyclization: The resulting Schiff base is isolated and treated with a strong mineral acid (e.g., polyphosphoric acid or sulfuric acid) and heated. This promotes the intramolecular cyclization onto the thiophene ring. [5]3. Workup and Purification: The reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. Purification is typically achieved via distillation or column chromatography to yield the pure thieno[3,2-c]pyridine. [6]

Applications in Drug Discovery and Development

The thieno[3,2-c]pyridine scaffold is not merely a synthetic curiosity; it is the core of several biologically active molecules and serves as a key intermediate in the pharmaceutical industry.

Role as a Bioisostere and Scaffold

In medicinal chemistry, thienopyridines are often used as bioisosteres for other bicyclic systems like indoles or quinolines. The replacement of a benzene ring with a thiophene ring alters the molecule's size, electronics, and metabolic profile, which can lead to improved potency, selectivity, or pharmacokinetic properties. For example, substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated as isosteric replacements for tetrahydroisoquinolines in the development of enzyme inhibitors. [4]

Key Therapeutic Derivatives

The most prominent application of this scaffold is as a precursor to major pharmaceutical agents.

  • Antithrombotic Agents (Ticlopidine): The hydrogenated derivative, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a crucial intermediate in the synthesis of Ticlopidine. [1][7]Ticlopidine is an antiplatelet drug that functions by inhibiting the P2Y₁₂ receptor.

  • Potassium Channel Inhibitors: Novel derivatives of thieno[3,2-c]pyridine have been developed as potent potassium channel inhibitors. [8]These compounds have potential applications in treating a range of diseases, including cancer, autoimmune disorders, and cardiac arrhythmias. [8]* Platelet Aggregation Inhibitors: A wide range of derivatives have been patented for their therapeutic application as blood-platelet aggregation inhibiting agents and antithrombotics, highlighting the versatility of this scaffold in cardiovascular drug discovery. [9]

Conclusion

Thieno(3,2-c)pyridine, particularly as its hydrobromide salt, is a high-value heterocyclic compound for advanced chemical and pharmaceutical research. Its well-defined structure, versatile reactivity, and proven role as a pharmacologically relevant scaffold make it an indispensable tool. A thorough understanding of its properties, synthesis, and biological context, as outlined in this guide, empowers researchers to fully leverage this molecule in the design and synthesis of next-generation therapeutics.

References

  • Grunewald, G. L., et al. (1998). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 41(11), 1946-1956. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67500, Thieno(3,2-c)pyridine. Available at: [Link]

  • Godard, A., et al. (1976). U.S. Patent No. US3969358A: Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. Google Patents.
  • Maffrand, J., et al. (1979). U.S. Patent No. US4161599A: Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines. Google Patents.
  • GNE, et al. (2007). WO2007066127A2: Thieno ( 3 , 2-c) pyridine compounds. Google Patents.
  • Maffrand, J. P., et al. (1985). U.S. Patent No. US4529596A: Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.
  • National Institute of Standards and Technology. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to Thieno(3,2-c)pyridine and its Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thieno[3,2-c]pyridine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and drug development. As a privileged structural motif, it forms the core of several clinically important therapeutic agents. This guide provides a comprehensive technical overview of the parent compound, Thieno(3,2-c)pyridine, and its hydrobromide salt, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and its role as a versatile pharmacophore in diverse therapeutic areas.

Section 1: Core Physicochemical Properties

The foundational step in the development of any new chemical entity is the precise characterization of its physical and chemical properties. Thieno(3,2-c)pyridine is a bicyclic aromatic compound composed of a thiophene ring fused to a pyridine ring.[1] The hydrobromide salt is formed by the protonation of the pyridine nitrogen, which enhances aqueous solubility, a critical factor for formulation and bioavailability.

While a specific CAS Registry Number for Thieno(3,2-c)pyridine hydrobromide is not prominently available in public databases, the properties of the free base are well-documented and serve as the basis for understanding the salt form.

Table 1: Physicochemical Data for Thieno(3,2-c)pyridine

PropertyValueSource(s)
IUPAC Name Thieno[3,2-c]pyridine[2]
Synonyms 5-Azathianaphthene[1]
CAS Number 272-14-0 (Free Base)[3]
Molecular Formula C₇H₅NS (Free Base)[3]
Molecular Weight 135.19 g/mol (Free Base)[3]
Calculated MW (HBr Salt) ~216.10 g/mol (C₇H₆BrNS)
Appearance Colorless to pale yellow solid[1]
Melting Point 47-49°C (Free Base)
Boiling Point 255.1°C at 760 mmHg (Free Base)
Solubility Moderately soluble in organic solvents[1]

Note: The molecular weight of the hydrobromide salt is calculated by adding the molecular weight of hydrogen bromide (HBr, ~80.91 g/mol ) to that of the free base.

Section 2: Synthesis and Characterization

The synthesis of the thieno[3,2-c]pyridine nucleus is a critical process, enabling the generation of diverse derivatives for structure-activity relationship (SAR) studies. Various synthetic routes have been developed, often starting from substituted thiophenes.

Conceptual Synthesis Workflow

A common and effective strategy for constructing the fused pyridine ring is the Pomeranz–Fritsch reaction or its variations. This approach involves the cyclization of a Schiff base formed from a thienyl aldehyde and an aminoacetal. The choice of starting materials and cyclization conditions is paramount to achieving good yields and purity, as these reactions are often sensitive to the electronic nature of the substituents on the thiophene ring.

A generalized workflow for this synthesis is depicted below. The rationale for this multi-step process is its versatility; by modifying the initial thiophene precursor (R group), chemists can introduce a wide array of functional groups into the final scaffold, which is essential for tuning the pharmacological properties of the molecule.

G cluster_0 Synthesis of Thieno[3,2-c]pyridine Core A 3-Thienaldehyde Derivative C Formation of Schiff Base (Imine) A->C Condensation B Aminoacetal (e.g., aminoacetaldehyde diethyl acetal) B->C D Acid-Catalyzed Cyclization (e.g., Pomeranz-Fritsch) C->D Intramolecular Electrophilic Substitution E Aromatization D->E Dehydration/ Oxidation F Thieno[3,2-c]pyridine Scaffold E->F

Caption: Generalized workflow for the synthesis of the thieno[3,2-c]pyridine scaffold.

Representative Protocol: Preparation of the Tetrahydro- Derivative

The partially saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a common and crucial intermediate for many therapeutic agents, including the blockbuster antiplatelet drug Clopidogrel. A key synthetic step for this intermediate often involves a Pictet-Spengler reaction, which is a robust method for forming tetrahydroisoquinoline-like ring systems.[4]

Step-by-Step Protocol:

  • Starting Material : Begin with 2-(thiophen-2-yl)ethanamine.

  • Reaction with Aldehyde : Condense the starting amine with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in a suitable solvent (e.g., methanol, water). This in situ forms a Schiff base.

    • Causality: Formaldehyde is chosen for its high reactivity and ability to form the necessary methylene bridge for cyclization without introducing additional substituents.

  • Acid-Catalyzed Cyclization : Introduce a protic or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid) and heat the reaction mixture. The protonated Schiff base undergoes an intramolecular electrophilic substitution onto the electron-rich thiophene ring, followed by ring closure.

    • Causality: The acid catalyst is essential to activate the imine for the electrophilic attack on the C3 position of the thiophene ring, which is the most nucleophilic position.

  • Workup and Isolation : After the reaction is complete (monitored by TLC or LC-MS), neutralize the mixture with a base (e.g., NaHCO₃), extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer (e.g., over MgSO₄), and concentrate in vacuo.

  • Purification : The crude product can be purified by column chromatography or by salt formation (e.g., hydrochloride or hydrobromide) and recrystallization to yield the pure 4,5,6,7-tetrahydrothieno[3,2-c]pyridine salt.

    • Self-Validation: The formation of a crystalline salt and its subsequent characterization by melting point, NMR, and mass spectrometry serves as a validation of the product's identity and purity.

Section 3: Biological Significance and Therapeutic Applications

The thieno[3,2-c]pyridine scaffold is a cornerstone in modern pharmacology, with its derivatives demonstrating a remarkable range of biological activities.

Antiplatelet Aggregation

Perhaps the most well-known application is in the field of cardiovascular medicine. Derivatives such as Ticlopidine and Clopidogrel are potent antiplatelet agents.[5][6] They are prodrugs that, once metabolized in vivo, act as irreversible antagonists of the P2Y₁₂ receptor on platelets.[7] This receptor is crucial for ADP-mediated platelet activation and aggregation. By blocking it, these drugs effectively prevent the formation of thrombi, which are responsible for heart attacks and ischemic strokes.[8]

Oncology

In oncology, novel tetrahydrothieno[3,2-c]pyridine derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor.[9] SMO is a key transducer in the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several human cancers, including medulloblastoma and basal cell carcinoma.[10] Inhibition of SMO blocks the downstream signaling cascade, leading to the suppression of tumor growth.[9] Other derivatives have shown promise as inhibitors of heat shock protein 90 (Hsp90), a chaperone protein critical for the stability of many oncoproteins.[11][12]

G cluster_Hh Hedgehog Signaling Pathway Hh Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI Signal Transduction GLI_A GLI (Active) Transcription Factor SUFU_GLI->GLI_A Dissociation & Activation TargetGenes Target Gene Expression (Proliferation, Survival) GLI_A->TargetGenes Nucleus Nucleus Thieno Thieno[3,2-c]pyridine Derivative Thieno->SMO Antagonizes

Caption: Inhibition of the Hedgehog pathway by a Thieno[3,2-c]pyridine derivative.

Neuroscience

The thieno[3,2-c]pyridine ring system has been identified as a promising pharmacophore for developing agents with potential antipsychotic activity.[13] Certain derivatives exhibit high affinity for serotonin 5-HT₁ and 5-HT₂ receptors with weaker interactions at dopamine D₂ receptors, a profile characteristic of atypical antipsychotics.[13] This suggests a mechanism that could provide therapeutic benefits for psychosis with a potentially lower risk of extrapyramidal side effects compared to traditional antipsychotics.

Other Potential Applications

Research has also explored derivatives of this scaffold as:

  • Potassium Channel Inhibitors : For potential use in treating arrhythmias and autoimmune diseases.[14]

  • PNMT Inhibitors : Targeting phenylethanolamine N-methyltransferase, the enzyme that synthesizes epinephrine, for neurological research.[4]

Section 4: Experimental Protocol: In Vitro Cell Proliferation Assay

To assess the anticancer potential of a novel Thieno[3,2-c]pyridine derivative targeting the Hedgehog pathway, a cell-based proliferation assay is a fundamental experiment.

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line with known aberrant Hedgehog signaling (e.g., Daoy medulloblastoma cells).

Methodology: MTT Assay

  • Cell Culture : Culture Daoy cells in the recommended medium (e.g., MEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding : Harvest cells using trypsin and seed them into a 96-well microplate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

    • Expertise: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overconfluence and non-linear growth, invalidating the results.

  • Compound Treatment : Prepare a serial dilution of the Thieno(3,2-c)pyridine derivative in the cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Vismodegib).

  • Incubation : Incubate the plate for 72 hours.

    • Causality: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation, covering multiple cell doubling times.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition : Read the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis : Subtract the background absorbance, normalize the data to the vehicle control (100% viability), and plot the percent viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

    • Trustworthiness: This protocol is self-validating through the inclusion of appropriate controls. The vehicle control defines the baseline for normal growth, while a known inhibitor (positive control) confirms the assay is responsive. Performing the experiment in triplicate ensures the statistical reliability of the results.

Section 5: Conclusion and Future Directions

Thieno(3,2-c)pyridine and its hydrobromide salt represent a foundational scaffold in medicinal chemistry. Its structural rigidity, combined with the electronic properties of the fused thiophene and pyridine rings, provides an excellent starting point for designing potent and selective modulators of various biological targets. From established antiplatelet therapies to emerging applications in oncology and neuroscience, the versatility of this core is evident.

Future research will likely focus on synthesizing novel derivatives with improved pharmacokinetic profiles, enhanced target specificity, and novel mechanisms of action. The exploration of different isomers and bioisosteric replacements within the scaffold could unlock new therapeutic opportunities, continuing the legacy of the Thieno(3,2-c)pyridine core as a truly privileged structure in the pursuit of new medicines.

References

  • Grunewald, G. L., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of thienopyridine drugs. Available at: [Link]

  • Chen, X., et al. (2017). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. Available at: [Link]

  • BioKB. (n.d.). Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. Available at: [Link]

  • Google Patents. (n.d.). WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
  • Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
  • PubMed. (2018). Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application.
  • CAS Common Chemistry. (n.d.). Clopidogrel hydrobromide. Available at: [Link]

  • PubChem. (n.d.). Thieno(3,2-c)pyridine. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Synthesis and evaluation of thiadiazole thioether analogs for hedgehog signaling pathway inhibition and malignant biological behavior against medulloblastoma cells. Arabian Journal of Chemistry.
  • MDPI. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available at: [Link]

  • PubMed. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Available at: [Link]

Sources

Thieno(3,2-c)pyridine Scaffolds: Biological Targets & Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological targets associated with the Thieno[3,2-c]pyridine scaffold, specifically focusing on its hydrobromide salt forms (often used as stable intermediates or active pharmaceutical ingredients like Clopidogrel Hydrobromide).

Technical Guide for Drug Discovery & Development

Executive Technical Summary

The Thieno[3,2-c]pyridine moiety is a privileged bicyclic heterocycle in medicinal chemistry, most notably recognized as the pharmacophore of the "thienopyridine" class of antiplatelet agents (e.g., Ticlopidine, Clopidogrel).[1] While the hydrobromide (HBr) salt is frequently encountered as a stable crystalline form of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate, the scaffold itself possesses a dual pharmacological profile depending on its oxidation state and substitution pattern.

This guide delineates the two primary biological trajectories for this scaffold:

  • Purinergic Receptor P2Y12 Antagonism: The classical pathway requiring metabolic activation.

  • Protein Kinase Inhibition: The emerging pathway utilizing the aromatic core as an ATP bioisostere.

Primary Target: Purinergic Receptor P2Y12 (G-Protein Coupled Receptor)

The most validated target for tetrahydrothieno[3,2-c]pyridine derivatives is the P2Y12 receptor on platelet membranes. These compounds function as irreversible antagonists , but they are unique in that they are almost exclusively prodrugs .

Mechanism of Action: Metabolic Activation

The thieno[3,2-c]pyridine core is biologically inert in vitro until it undergoes oxidative biotransformation. The hydrobromide salt of the core (or its derivatives) must be metabolized by the hepatic Cytochrome P450 system (primarily CYP2C19 and CYP3A4) to generate the active thiol metabolite.

The Activation Cascade:

  • Oxidation: CYP450 introduces an oxygen at the C-2 position of the thiophene ring, forming a thiolactone (2-oxo-thienopyridine).

  • Hydrolysis: The thiolactone ring opens to form a transient sulfenic acid, which is rapidly reduced to a free thiol (-SH) group.

  • Disulfide Bridging: The active thiol forms a covalent disulfide bridge with Cysteine residues (Cys17 and Cys270) in the extracellular domain of the P2Y12 receptor.

  • Result: Permanent inhibition of ADP-induced platelet aggregation.

Visualization: Prodrug Activation & Signaling Pathway

The following diagram illustrates the metabolic activation of the thieno[3,2-c]pyridine core and its downstream effect on the Gi-coupled P2Y12 pathway.

P2Y12_Activation Prodrug Thieno[3,2-c]pyridine (Prodrug Form) Thiolactone 2-Oxo-thienopyridine (Intermediate) Prodrug->Thiolactone Oxidation CYP CYP450 (CYP2C19/3A4) CYP->Thiolactone ActiveMetabolite Active Thiol Metabolite Thiolactone->ActiveMetabolite Hydrolysis P2Y12 P2Y12 Receptor (Platelet Surface) ActiveMetabolite->P2Y12 Covalent Binding (Disulfide Bridge) Aggregation Platelet Aggregation ActiveMetabolite->Aggregation BLOCKS Gi Gi Protein (Inhibition) P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases cAMP->Aggregation Modulates

Caption: Metabolic activation of Thieno[3,2-c]pyridine prodrugs leading to irreversible P2Y12 receptor blockade.

Experimental Protocol: Ex Vivo Platelet Aggregation (LTA)

To validate the biological activity of a thieno[3,2-c]pyridine derivative, simple binding assays are insufficient due to the prodrug requirement. Light Transmission Aggregometry (LTA) is the gold standard.

Protocol:

  • Preparation: Collect whole blood from treated subjects (or incubate compound with microsomes prior to adding to platelets) into 3.2% sodium citrate tubes.

  • PRP Isolation: Centrifuge at 200 x g for 10 min to obtain Platelet-Rich Plasma (PRP).

  • PPP Isolation: Centrifuge remaining blood at 2000 x g for 15 min to obtain Platelet-Poor Plasma (PPP) for baseline calibration.

  • Induction: Add Adenosine Diphosphate (ADP) agonist (final conc. 2–20 µM) to the PRP cuvette at 37°C with stirring (1000 rpm).

  • Measurement: Monitor light transmission for 6–10 minutes. Aggregation causes PRP to clear, increasing transmission.

  • Calculation: % Inhibition = 100 - [(Max Aggregation_treated / Max Aggregation_control) x 100].

Secondary Target: Kinase Domains (ATP Bioisosterism)

Unlike the tetrahydro- derivatives used in antiplatelet therapy, the aromatic or specific substituted thieno[3,2-c]pyridine scaffolds are increasingly utilized as ATP bioisosteres in kinase inhibitors. The fused ring system mimics the purine core of ATP, allowing it to dock into the hinge region of various kinases.

Key Kinase Targets
Kinase TargetRelevanceMechanism
TGF-βR1 (ALK5) Fibrosis, OncologyThe scaffold binds to the ATP pocket; N-atoms accept H-bonds from hinge residues (e.g., His283).
Aurora Kinases (A/B) Mitosis/CancerThienopyridines substituted at the 7-position show potent inhibition of Aurora kinase autophosphorylation.
VEGFR-2 AngiogenesisFused thienopyridines act as Type I inhibitors, competing directly with ATP.
PI3K / mTOR Cell SignalingEmerging data suggests the scaffold can be tuned for dual PI3K/mTOR inhibition.
Experimental Protocol: FRET-Based Kinase Assay

To screen "Thieno(3,2-c)pyridine, hydrobromide" derivatives for intrinsic kinase activity (bypassing the metabolic activation required for P2Y12), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol:

  • Reagents: Recombinant Kinase (e.g., TGF-βR1), Fluorescently labeled peptide substrate (e.g., ULight-labeled), Europium-labeled anti-phospho-antibody.

  • Reaction Mix:

    • Compound (diluted in DMSO).

    • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

    • ATP (at K_m concentration for the specific kinase).

  • Incubation: Incubate compound + Kinase + Substrate + ATP for 60 min at Room Temperature.

  • Detection: Add EDTA (to stop reaction) and Eu-labeled antibody.

  • Readout: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader.

  • Validation: High signal = High phosphorylation (No inhibition). Low signal = Inhibition.

Safety & Toxicology: The Neurotoxicity Check

A critical safety consideration for researchers working with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is its structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonism.

  • Risk Mechanism: MPTP is oxidized by MAO-B to MPP+, which targets dopaminergic neurons.

  • Thienopyridine Safety: While structurally similar, the sulfur atom and specific substitution patterns (e.g., the 2-chlorophenyl group in Clopidogrel) generally prevent the formation of a stable, toxic pyridinium species via MAO-B. However, unsubstituted tetrahydrothieno[3,2-c]pyridine intermediates should be handled with extreme caution in early discovery phases until MAO-B liability is ruled out.

References

  • Coukell, A. J., & Markham, A. (1997). Clopidogrel. Drugs. Link

  • Savi, P., et al. (2000). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences. Link

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. Link (Demonstrates the scaffold logic for kinase inhibition).

  • PubChem Compound Summary. (2024). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine.[2][3][4][5][6][7][8] National Center for Biotechnology Information. Link

  • Hagihara, K., et al. (2009). Comparison of human cytochrome P450 inhibition by the thienopyridine antiplatelet agents. Drug Metabolism and Pharmacokinetics. Link

Sources

Methodological & Application

"Thieno(3,2-c)pyridine, hydrobromide" in vitro assay methods

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: In Vitro Characterization of Thieno(3,2-c)pyridine, Hydrobromide

Executive Summary

This technical guide outlines the in vitro assay strategies for Thieno[3,2-c]pyridine, hydrobromide , specifically focusing on its primary pharmaceutical derivative, Clopidogrel Hydrobromide , and the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold.[1]

Critical Scientific Context: Members of the thienopyridine class are prodrugs . They are pharmacologically inactive in vitro until metabolized by hepatic Cytochrome P450 (CYP) enzymes into an active thiol metabolite.[1] Therefore, standard binding assays using the parent hydrobromide salt will yield false negatives. This guide prioritizes Metabolic Stability/Bioactivation assays as the primary characterization step, followed by Functional P2Y12 Inhibition assays using metabolically competent systems or generated metabolites.

Part 1: Compound Handling & Physicochemical Properties

The hydrobromide (HBr) salt is utilized to enhance the aqueous solubility and stability of the lipophilic thienopyridine base.

1. Solubility & Stock Preparation

  • Solvent Choice: Thieno[3,2-c]pyridine HBr is soluble in Methanol and DMSO (>20 mg/mL).[1] While the HBr salt improves aqueous solubility compared to the free base, stock solutions should be prepared in DMSO to prevent hydrolysis during long-term storage.[1]

  • Aqueous Working Solutions: Dilute DMSO stocks into aqueous buffers (PBS, pH 7.4) immediately prior to use.[1][2] Ensure the final DMSO concentration is <0.1% for cell-based assays to avoid solvent toxicity.[1]

  • Stability: The thienopyridine ring is susceptible to oxidation and hydrolysis. Store solid HBr salt at -20°C with desiccant. Protect from light.[3]

Part 2: Metabolic Stability & Bioactivation (The "Make or Break" Assay)

Rationale: The parent compound (Clopidogrel HBr) does not bind P2Y12. It requires a two-step oxidation by CYP450 isoforms (primarily CYP2C19, CYP3A4) to form the active thiol metabolite.[1]

Protocol: Microsomal Intrinsic Clearance (


) 
This assay quantifies the depletion of the parent compound and the formation of the active metabolite.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound: Thieno[3,2-c]pyridine HBr (1 µM final).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add 1 µM Test Compound.[2] Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Termination: Immediately quench aliquots into 150 µL ice-cold ACN (Stop Solution). Vortex and centrifuge (4000 rpm, 20 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition for the Parent (depletion) and the Active Metabolite (formation).[1]

Data Analysis: Plot


 vs. Time. The slope 

determines half-life (

).[1][4]


[1]
Visualizing the Bioactivation Pathway

Bioactivation Parent Thienopyridine HBr (Inactive Parent) CYP CYP2C19 / CYP3A4 (Liver Microsomes) Parent->CYP Oxidation Intermediate 2-Oxo-Thienopyridine (Unstable Intermediate) CYP->Intermediate Metabolite Active Thiol Metabolite (P2Y12 Antagonist) Intermediate->Metabolite Hydrolysis Target P2Y12 Receptor (Platelet Surface) Metabolite->Target Irreversible Binding (Disulfide Bridge)

Figure 1: The obligatory bioactivation pathway for thienopyridines.[1] In vitro assays must mimic the CYP-mediated steps to observe pharmacological activity.[1]

Part 3: Functional Pharmacology (P2Y12 Inhibition)

Rationale: The P2Y12 receptor is


-coupled.[1] Activation by ADP inhibits Adenylyl Cyclase (AC), lowering cAMP.[1] Antagonists (Thienopyridines) prevent this decrease, maintaining high cAMP levels.[1]

Critical Note: You must use the Active Metabolite for this assay. If the active metabolite is chemically unstable, use a Microsome-Co-Incubation method.[1]

Protocol: cAMP Quantification (HTRF/LANCE) Assay Principle: Competition between native cAMP and labeled cAMP (d2-cAMP) for binding to a Cryptate-labeled anti-cAMP antibody.[1]

Experimental Setup:

  • Cell Line: CHO-K1 or 1321N1 cells stably expressing human P2Y12 receptor.[1]

  • Reagents:

    • Agonist: 2-MeS-ADP (Potent P2Y12 agonist).[1]

    • Stimulator: Forskolin (activates Adenylyl Cyclase to raise cAMP baseline).[1]

    • Test Compound: Active Thiol Metabolite of Thieno[3,2-c]pyridine.[1]

  • Procedure:

    • Step 1: Seed cells (2,000 cells/well) in 384-well low-volume plates.

    • Step 2: Add Test Compound (Active Metabolite) + Forskolin (10 µM).[1] Incubate 15 min.

    • Step 3: Add Agonist (2-MeS-ADP, EC80 concentration).[1] Incubate 30 min.

    • Step 4: Add Lysis Buffer containing HTRF reagents (cAMP-d2 + Anti-cAMP-Cryptate).[1]

    • Step 5: Read FRET signal (665 nm / 620 nm ratio).

Data Interpretation:

  • ADP Control: Low cAMP (High FRET inhibition).[1]

  • Thienopyridine Effect: Recovery of cAMP levels (Low FRET inhibition) despite ADP presence.

Table 1: Assay Troubleshooting Guide

Issue Probable Cause Solution
No Inhibition Observed Used Parent HBr instead of Metabolite Use synthesized active metabolite or co-incubate with microsomes.
High Variability Thiol oxidation of metabolite Add 1 mM DTT or EDTA to buffer; keep metabolite on ice.

| Low Signal Window | Low Forskolin response | Titrate Forskolin (1-10 µM) to optimize cAMP baseline. |

Part 4: Phenotypic Assay (Platelet Aggregation)

Rationale: The ultimate functional readout is the inhibition of platelet aggregation. Method: Light Transmission Aggregometry (LTA).[1]

Protocol:

  • Blood Collection: Citrated whole blood (3.2%) from healthy donors.[1]

  • Preparation: Centrifuge (200 x g, 15 min) to obtain Platelet Rich Plasma (PRP).

  • Treatment (Ex Vivo): Note: Direct in vitro spiking of Parent HBr into PRP will NOT work.

    • Option A: Spike Active Metabolite directly into PRP (1-10 µM).[1]

    • Option B: Incubate PRP with Parent HBr + S9 Liver Fraction + NADPH (Requires careful control of S9 toxicity).[1]

  • Induction: Add ADP (5-20 µM) to induce aggregation.[1]

  • Measurement: Monitor % Light Transmission over 6 minutes. 100% Aggregation = Platelet Poor Plasma (PPP) baseline.[1]

Experimental Workflow Diagram

Workflow Start Thieno(3,2-c)pyridine HBr (Stock Solution) Choice Select Assay Type Start->Choice MetaStab Metabolic Stability (Microsomes + NADPH) Choice->MetaStab PK Profiling BioAct Bioactivation Step (Generate Active Thiol) Choice->BioAct PD Profiling LCMS LC-MS/MS Analysis (Detect Metabolite) MetaStab->LCMS cAMP cAMP Functional Assay (CHO-P2Y12 Cells) BioAct->cAMP Receptor Potency LTA Platelet Aggregation (LTA) (PRP + ADP) BioAct->LTA Phenotypic Efficacy

Figure 2: Decision tree for selecting the appropriate in vitro assay based on the study goal (PK vs. PD).[1]

References

  • Savi, P., et al. (2000). Identification of the active metabolite of clopidogrel. Thrombosis and Haemostasis.[5][6][7] Link

  • Hollopeter, G., et al. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs. Nature. Link

  • Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Link

  • WuXi AppTec. (2023).[1] Metabolic Stability in Drug Development: 5 Assays. Link

  • PubChem. Clopidogrel hydrobromide (Compound Summary). Link

Sources

Title: Thieno[3,2-c]pyridine Hydrobromide Derivatives: Protocols for Kinase Inhibition & Cellular Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the technical specifications, experimental protocols, and mechanistic insights for Thieno[3,2-c]pyridine derivatives , specifically focusing on Hydrobromide (HBr) salt forms utilized as kinase inhibitors.

Introduction & Scaffold Architecture

The thieno[3,2-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere to quinoline and isoquinoline.[1][2] While the 4,5,6,7-tetrahydro derivatives (e.g., Ticlopidine) are well-known antiplatelet agents, the aromatic thieno[3,2-c]pyridine core is a potent template for ATP-competitive kinase inhibitors.[1][2]

The "Hydrobromide" Significance: Many thieno[3,2-c]pyridine kinase inhibitors are weak bases.[1][2] The Hydrobromide (HBr) salt form is frequently engineered (as detailed in patents such as US8633317 ) to optimize:

  • Crystallinity: Enhancing stability during purification.[1][2]

  • Solubility: Improving dissolution rates in aqueous buffers for biological assays.

  • Bioavailability: Facilitating oral absorption in preclinical models.[2]

Primary Kinase Targets:

  • Aurora Kinases (A & B): Critical regulators of mitosis (centrosome maturation, cytokinesis).[1] Inhibition leads to G2/M arrest and polyploidy.[2]

  • VEGFR / PDGFR: Angiogenesis pathways.[1][2]

  • FLT3: Hematopoietic malignancies (AML).[1][2]

Chemical Properties & Handling

PropertySpecificationNotes
Core Scaffold Thieno[3,2-c]pyridineAromatic system (distinct from tetrahydro- precursor).[1][2][3][4]
Salt Form Hydrobromide (HBr)Hygroscopic.[1][2] Store in desiccator at -20°C.
Solubility DMSO (>50 mM), Water (<1 mM)Water solubility improves significantly at acidic pH or with HBr salt, but stock solutions should be in DMSO.[1][2]
Stability Light SensitiveThiophene rings can be prone to photo-oxidation; protect from light.[1][2]
Molecular Weight ~300–500 DaDependent on R-group substitutions (typically urea/amide linkers).[1][2]

Storage Protocol:

  • Lyophilized Powder: Store at -20°C or -80°C. Stable for >2 years.

  • Stock Solution (DMSO): Prepare at 10 mM. Aliquot into single-use vials to avoid freeze-thaw cycles. Stable for 6 months at -80°C.

Mechanism of Action (MOA)

Thieno[3,2-c]pyridine derivatives typically function as Type I ATP-competitive inhibitors .[1][2] They bind to the active conformation ("DFG-in") of the kinase domain.[1][2]

  • Hinge Binding: The pyridine nitrogen (N5) or substituents at C4 often form hydrogen bonds with the kinase hinge region.[2]

  • Selectivity: The thiophene ring orients substituents into the solvent-exposed region or the "back pocket," granting selectivity over other kinome members.[1][2]

AuroraSignaling Inhibitor Thieno[3,2-c]pyridine (HBr Salt) AuroraA Aurora Kinase A (Centrosome) Inhibitor->AuroraA  Competitive  Inhibition AuroraB Aurora Kinase B (Kinetochore) Inhibitor->AuroraB  Competitive  Inhibition Arrest G2/M Arrest Apoptosis (Polyploidy) Inhibitor->Arrest Induces ATP ATP ATP->AuroraA Phosphorylation ATP->AuroraB Phosphorylation PLK1 PLK1 AuroraA->PLK1 Activates Substrates Histone H3 (Ser10) CENP-A AuroraB->Substrates Phosphorylates CDC25 CDC25 PLK1->CDC25 CDK1 CDK1 / Cyclin B CDC25->CDK1 Outcome1 Bipolar Spindle Formation CDK1->Outcome1 Outcome2 Cytokinesis Substrates->Outcome2

Caption: Mechanism of Aurora Kinase inhibition by Thieno[3,2-c]pyridine derivatives, leading to mitotic arrest.[1][2]

Experimental Protocols

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the thieno[3,2-c]pyridine derivative against Aurora A/B.

Materials:

  • Recombinant Aurora A or B enzyme (~1–5 ng/well).[1][2]

  • Substrate: Myelin Basic Protein (MBP) or Kemptide.[1][2]

  • ATP (Ultra-pure).[1][2]

  • Thieno[3,2-c]pyridine HBr (Serial dilutions in DMSO).[1]

  • ADP-Glo™ Kinase Assay Kit (Promega).[1][2]

Procedure:

  • Preparation: Dilute compound in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Ensure final DMSO < 1%.

  • Enzyme Reaction:

    • Add 5 µL Compound (or DMSO control).[1][2]

    • Add 5 µL Enzyme/Substrate mix.[1][2]

    • Add 5 µL ATP (at Km concentration, typically 10 µM).[1]

    • Incubate at Room Temp (RT) for 60 mins.

  • Detection:

    • Add 15 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1][2] Incubate 40 mins.

    • Add 30 µL Kinase Detection Reagent (converts ADP to light).[1][2] Incubate 30 mins.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to calculate IC50.

Protocol B: Cellular Proliferation & Cell Cycle Analysis

Objective: Verify cellular potency and phenotype (G2/M arrest).

Cell Lines: HCT-116 (Colon), HeLa (Cervical), or HL-60 (Leukemia).[1][2]

Step 1: Viability Assay (MTS/CTG) [1]

  • Seed cells (3,000 cells/well) in 96-well plates. Adhere overnight.

  • Treat with compound (0.1 nM – 10 µM) for 72 hours.

  • Add MTS or CellTiter-Glo reagent.[1][2]

  • Calculate EC50.[1][2] Expected range for potent derivatives: 10–100 nM.[1][2]

Step 2: Flow Cytometry (Cell Cycle)

  • Treat cells with IC90 concentration of the compound for 24 hours.[2]

  • Harvest cells (trypsinize) and wash with PBS.[1][2]

  • Fixation: Add dropwise to ice-cold 70% Ethanol while vortexing. Store at -20°C >2 hrs.

  • Staining: Wash ethanol.[1][2] Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[1][2]

  • Analysis: Analyze on Flow Cytometer.

    • Result: Aurora inhibition typically results in >4N DNA content (Polyploidy) due to cytokinesis failure, distinct from simple G2/M arrest.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Hydrophobic scaffoldEnsure DMSO stock is clear.[1][2] Use intermediate dilution plate. Do not exceed 1% DMSO in assay.[2]
High Background (Kinase) ATP degradationUse ultra-pure ATP.[1][2] Aliquot reagents.
No Cellular Effect Poor PermeabilityVerify HBr salt integrity.[1][2] Check Caco-2 permeability.[1][2] Ensure compound is not pumped out by MDR1 (common for this scaffold).[1][2]
Synthesis Impurities Tetrahydro- contaminantEnsure full aromatization during synthesis.[1][2] The tetrahydro- form (Ticlopidine-like) is inactive against kinases.[1][2]

References

  • US Patent 8,633,317 : Crystalline salts of thieno[3,2-c]pyridine kinase inhibitors with improved safety profile.[1][2] (Describes the specific HBr salt engineering for this class).

  • WO Patent 2010/065825 : Thieno[3,2-c]pyridine derivatives as kinase inhibitors for use in the treatment of cancer.[1][2] (Covers the broad class of Aurora/VEGFR inhibitors).[2]

  • H Heron et al. Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors.[1][2] Bioorg Med Chem. 2010.[1][2] (Discusses the SAR of the related thieno-fused systems).

  • Cenisertib (AS-703569) : Preclinical characterization of Aurora kinase inhibitor R763/AS703569.[1][2] (Example of a clinical candidate with similar pharmacology).

  • OSI-930 : A potent inhibitor of c-kit and VEGFR2 containing a thiophene moiety.[1][2][5] (Demonstrates the kinase selectivity of thiophene-based scaffolds). [1]

Sources

Application Notes and Protocols for Thieno(3,2-c)pyridine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thienopyridine Scaffold in Oncology

The thienopyridine core, a bicyclic heterocyclic system, is a recognized pharmacophore in medicinal chemistry, acting as a bioisostere of purines and pyrimidines.[1] This structural feature has led to the exploration of various thienopyridine isomers, including thieno[3,2-c]pyridines, thieno[2,3-c]pyridines, and thieno[2,3-b]pyridines, as promising candidates for anticancer drug development.[2][3] These compounds have demonstrated a wide spectrum of antitumor activities across numerous cancer cell lines, operating through diverse mechanisms of action. This guide provides an in-depth overview of the application of thienopyridine derivatives in cancer cell line studies, with a focus on experimental design, protocols, and data interpretation. While specific data on "Thieno(3,2-c)pyridine, hydrobromide" is not extensively available in the reviewed literature, the principles and protocols outlined herein are directly applicable to the evaluation of its potential as an anticancer agent.

Mechanisms of Action: A Multi-Targeted Approach

Thienopyridine derivatives have been shown to exert their anticancer effects by modulating various key signaling pathways and cellular processes implicated in tumorigenesis and cancer progression.

1. Enzyme Inhibition:

  • Heat Shock Protein 90 (Hsp90) Inhibition: Certain thieno[2,3-c]pyridine derivatives have been identified as novel inhibitors of Hsp90.[1][4][5] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

  • Tyrosine Kinase Inhibition: Thienopyrimidine derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers of tumor growth and angiogenesis.[6] Additionally, thieno[2,3-b]pyridines have been shown to target and inhibit splice variants of the tyrosine kinase receptor RON (Recepteur d'Origine Nantais), which are implicated in tumor progression.[7]

  • Phospholipase C (PLC) Inhibition: Virtual screening has identified thieno[2,3-b]pyridine-2-carboxamides as potential inhibitors of PLC, an enzyme involved in cell proliferation and motility, particularly in triple-negative breast cancer.[8]

2. Ion Channel Modulation:

  • Potassium Channel Inhibition: Thieno[3,2-c]pyridine compounds have been described as potassium channel inhibitors, a mechanism that can impact various cellular functions, including proliferation.[9]

3. Signaling Pathway Antagonism:

  • Hedgehog (Hh) Signaling Pathway: Tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hh signaling pathway, which is aberrantly activated in several cancers.[10]

4. Induction of Cell Cycle Arrest and Apoptosis:

A common outcome of the molecular interactions of thienopyridine derivatives is the induction of cell cycle arrest and apoptosis. For instance, specific derivatives have been shown to cause G2 phase arrest in head and neck cancer cells[1][5], G0/G1 arrest in hepatocellular carcinoma cells[11], and G2/M arrest in prostate cancer cells.[12] The induction of apoptosis has been confirmed in various cell lines, including cervical and prostate cancer, through methods such as Annexin V/propidium iodide staining.[12][13][14]

Experimental Workflows for Evaluating Thienopyridine Derivatives

A systematic approach is essential for characterizing the anticancer properties of a novel thienopyridine compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Characterization A Compound Solubilization & Stock Preparation B Selection of Cancer Cell Lines A->B C MTT/Cell Viability Assay (IC50 Determination) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Proceed with potent compounds E Cell Cycle Analysis (PI Staining) D->E F Western Blot for Pathway-Specific Markers E->F G Colony Formation Assay F->G Further investigation H Cell Migration/Invasion Assay G->H I In Vivo Xenograft Studies H->I

Caption: A typical experimental workflow for the preclinical evaluation of novel anticancer compounds.

Detailed Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a fundamental first step to determine the cytotoxic effects of a thienopyridine derivative and to calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus providing an estimate of the number of viable cells.

Materials:

  • This compound (or other derivative)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines of interest (e.g., MCF-7, T47D, HSC3, RKO)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the thienopyridine compound in DMSO. A series of dilutions should be prepared in complete medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM for initial screening, followed by a finer range for IC50 determination).[1][5]

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate whether the thienopyridine derivative induces cell cycle arrest.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with the thienopyridine compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[12]

Quantitative Data Summary

The following table summarizes the reported IC50 values for various thienopyridine derivatives across different cancer cell lines, showcasing the broad-spectrum activity of this class of compounds.

Compound/DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 6i HSC3Head and Neck Cancer10.8[1][5]
T47DBreast Cancer11.7[1][5]
RKOColorectal Cancer12.4[1][5]
MCF7Breast Cancer16.4[1]
Compound 6a HSC3Head and Neck Cancer14.5[1]
RKOColorectal Cancer24.4[1]
Compound 1g HepG2Hepatocellular Carcinoma0.016[11]
Compound 11d MCF-7Breast Cancer5.95[15]
HCT 116Colon Carcinoma6.09[15]
Compound 1 HeLaCervical Cancer2.14[16]
SiHaCervical Cancer2.77[16]

Visualizing Molecular Mechanisms: Hsp90 Inhibition Pathway

The inhibition of Hsp90 by thienopyridine derivatives leads to the destabilization and subsequent degradation of a multitude of oncogenic client proteins. This disruption of cellular homeostasis ultimately triggers cell cycle arrest and apoptosis.

G cluster_0 Cellular Stress Response cluster_1 Cellular Outcomes HSP90 Hsp90 ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, EGFR) HSP90->ClientProteins Chaperones & Stabilizes Degradation Protein Degradation ClientProteins->Degradation Degraded when Hsp90 is inhibited Thienopyridine Thieno[2,3-c]pyridine Derivative Thienopyridine->HSP90 Inhibits Ubiquitin Ubiquitin-Proteasome System Degradation->Ubiquitin Mediated by Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest (G2 Phase) Degradation->CellCycleArrest

Caption: The mechanism of action for Hsp90-inhibiting thienopyridine derivatives.

Conclusion and Future Directions

The thienopyridine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The diverse mechanisms of action, including enzyme inhibition and signaling pathway modulation, coupled with potent activity against a broad range of cancer cell lines, underscore their therapeutic potential. The protocols and data presented in these application notes provide a robust framework for researchers and drug development professionals to evaluate new thienopyridine derivatives, such as "this compound". Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their preclinical efficacy and safety profiles.

References

  • Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals. [Link]

  • Li, Y., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(21), 6282-6285. [Link]

  • Mghwary, A. M., et al. (2021). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1349-1363. [Link]

  • Lee, J. H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters, 14(9), 1256-1262. [Link]

  • Hassan, A. A., et al. (2012). Synthesis and anticancer activity of some novel fused pyridine ring system. Medicinal Chemistry Research, 21(11), 3808-3816. [Link]

  • Reynisson, J., et al. (2019). Development of Thienopyridines as Potent Antiproliferative Agents. Proceedings, 22(1), 2. [Link]

  • Sharma, P., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1248, 131433. [Link]

  • Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Semantic Scholar. [Link]

  • Hassan, A. A., et al. (2012). Synthesis and anticancer activity of some novel fused pyridine ring system. PubMed. [Link]

  • Mastelić, T., et al. (2025). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences, 26(6), 3324. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Molecules, 27(18), 5961. [Link]

  • Hunt, S. F., et al. (2007). Thieno ( 3 , 2-c) pyridine compounds.
  • Leung, C. H., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry, 199, 112389. [Link]

  • Jones, D., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine Oncology, 1(1), 1-14. [Link]

  • Vlainić, J., et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences, 27(3), 1013. [Link]

  • Wang, Y., et al. (2017). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. RSC Advances, 7(58), 36567-36571. [Link]

  • Moinet, G., & Brossier, P. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application.
  • Mastelić, T., et al. (2025). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. MDPI. [Link]

  • Pervan, M., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 23(19), 11520. [Link]

  • Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Thieno(3,2-c)pyridine Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thieno(3,2-c)pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically significant drugs. Its derivatives have demonstrated a wide array of pharmacological activities, including antiplatelet, anticancer, antipsychotic, and antimicrobial effects.[1][2][3][4][5] Notably, the thienopyridine class includes potent antiplatelet agents like clopidogrel and prasugrel, which act as antagonists of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[6][7][8][9][10] The versatility of this scaffold makes it a compelling starting point for the design and discovery of novel therapeutics.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. They involve the systematic modification of a molecule's chemical structure to understand how these changes affect its biological activity. A well-executed SAR study can elucidate the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity—and guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting SAR studies using thieno(3,2-c)pyridine hydrobromide as a starting scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation to facilitate the development of novel thieno(3,2-c)pyridine-based drug candidates.

The Thieno(3,2-c)pyridine Scaffold: A Platform for Diverse Biological Activities

The thieno(3,2-c)pyridine core is a bicyclic aromatic heterocycle composed of a thiophene ring fused to a pyridine ring. This arrangement offers several strategic positions for chemical modification, allowing for a thorough exploration of the chemical space and its impact on biological function.

Key Positions for Modification in SAR Studies

Systematic modification of the thieno(3,2-c)pyridine scaffold is crucial for elucidating the SAR. The following diagram illustrates the key positions on the core structure that are amenable to chemical derivatization.

Caption: Key positions for modification on the thieno(3,2-c)pyridine scaffold.

  • Thiophene Ring (Positions 2 and 3): Modifications at these positions can influence interactions with hydrophobic pockets of the target protein. Introducing various substituents allows for probing steric and electronic requirements.

  • Pyridine Ring (Positions 4 and 7): Alterations here can impact the overall electronic distribution of the molecule and its ability to form hydrogen bonds.

  • Pyridine Nitrogen (Position 5): This position is often a key attachment point for side chains that can extend into solvent-exposed regions or interact with specific sub-pockets of the binding site. The nature of the substituent at this position can significantly affect potency and selectivity.

Designing and Executing SAR Studies: A Step-by-Step Workflow

A logical and systematic approach is essential for successful SAR exploration. The following workflow outlines the key stages, from initial library design to lead optimization.

SAR_Workflow A 1. Target Identification & Validation B 2. Hit Identification (e.g., HTS) A->B Identifies initial active compounds C 3. Design of Focused Library (Based on Thieno(3,2-c)pyridine Scaffold) B->C Provides starting point for SAR D 4. Chemical Synthesis of Analogs C->D Guides synthetic efforts E 5. In Vitro Biological Screening (Primary & Secondary Assays) D->E Generates compounds for testing F 6. Data Analysis & SAR Elucidation E->F Provides biological activity data F->C Informs next round of design G 7. In Silico Modeling (Docking & Pharmacophore Mapping) F->G Provides data for model building H 8. Lead Optimization (ADMET Profiling) F->H Identifies promising leads G->C Refines library design I 9. In Vivo Efficacy & Safety Studies H->I Evaluates in a biological system Docking_Workflow cluster_0 Receptor Preparation cluster_1 Ligand Preparation A Download PDB Structure B Prepare Protein (Add H, Assign Charges) A->B C Define Binding Site B->C F Molecular Docking C->F D Generate 3D Structures E Energy Minimization D->E E->F G Analysis of Poses & Scores F->G H SAR Rationalization G->H

Sources

Troubleshooting & Optimization

"Thieno(3,2-c)pyridine, hydrobromide" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization & Troubleshooting Guide

Case ID: THTP-HBr-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide (CAS: 28783-41-7). While the fully aromatic thieno[3,2-c]pyridine exists, the tetrahydro form is the critical pharmacophore for blockbuster antiplatelet drugs like Ticlopidine and Clopidogrel .

The primary yield-killing mechanisms in this synthesis are thiophene oligomerization (tar formation) during the Pictet-Spengler cyclization and "oiling out" during hydrobromide salt formation. This guide moves beyond standard literature to provide industrial process controls that stabilize the thiophene ring and ensure crystalline precipitation.

Module 1: Critical Process Parameters (CPP)

The Cyclization (Pictet-Spengler Reaction)

The Issue: Standard protocols using aqueous formalin often yield 40–50% due to competing polymerization of the electron-rich thiophene ring. The Fix: Switch to Paraformaldehyde in anhydrous media.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Technical Rationale
C1 Source Aqueous Formalin (37%)Paraformaldehyde (Solid) Eliminates water; water inhibits iminium ion formation and promotes side reactions.
Solvent Water or MethanolDichloromethane (DCM) or Toluene Non-polar solvents suppress thiophene polymerization/tarring.
Catalyst Aqueous HClTFA or Dry HCl/Dioxane Stronger anhydrous acids accelerate the rate-limiting cyclization step.
Temp Reflux (>80°C)Controlled (40–50°C) Lower temperature prevents thermal degradation of the thiophene ring.
Salt Formation (The HBr Step)

The Issue: The HBr salt is prone to forming a viscous oil rather than a solid precipitate, entrapping impurities. The Fix: Controlled polarity adjustment and "Seeding."

  • HBr Source: Use 33% HBr in Acetic Acid or HBr gas . Avoid aqueous HBr if possible.

  • Anti-Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether) added after salt formation initiates.

Module 2: Troubleshooting (Q&A Format)

Q1: Why is my reaction mixture turning deep red/black?

Diagnosis: Thiophene Oxidation & Polymerization. Root Cause: The thiophene ring is extremely electron-rich. In the presence of oxygen and strong acid, it forms radical cations that polymerize into "tars." Corrective Action:

  • Degas solvents vigorously with Nitrogen/Argon for 15 mins before reaction.

  • Add a radical scavenger: Butylated hydroxytoluene (BHT) (0.1 mol%) can suppress radical polymerization without affecting the ionic cyclization.

  • Exclude Light: Wrap the flask in aluminum foil; thiophenes are photosensitive.

Q2: The product "oils out" instead of crystallizing. How do I recover it?

Diagnosis: Supersaturation in a solvent with high impurity solubility. Root Cause: Rapid cooling or presence of residual alcohols. Corrective Action:

  • Re-heat the oil/solvent mixture until homogeneous.

  • Seed: Add a few crystals of pure product at 5°C below the boiling point.

  • Slow Cool: Turn off the heat and let the bath cool to RT overnight (do not use an ice bath immediately).

  • Trituration: If it remains an oil, decant the solvent and triturate the oil vigorously with anhydrous diethyl ether to induce nucleation.

Q3: My yield is low (<50%), but purity is high. Where is the mass loss?

Diagnosis: Incomplete Cyclization (Open-chain imine remains). Root Cause: The intermediate imine (Schiff base) formed, but the ring closure (cyclization) failed. Corrective Action:

  • Check Water Content : If the system is "wet," the equilibrium shifts back to the starting amine. Add Molecular Sieves (4Å) to the reaction.

  • Acid Strength : The ring closure requires protonation of the imine. Ensure pH < 1.

Module 3: Optimized Experimental Protocol

Target: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrobromide Scale: 10g Input (2-(2-thienyl)ethylamine)

Step 1: Anhydrous Pictet-Spengler Cyclization
  • Setup: Flame-dry a 250mL 3-neck RBF equipped with a reflux condenser and N2 inlet.

  • Charge: Add 2-(2-thienyl)ethylamine (10.0 g, 78.6 mmol) and Dichloromethane (anhydrous, 100 mL).

  • Reagent: Add Paraformaldehyde (2.6 g, 86.5 mmol, 1.1 eq). Stir for 15 min at RT.

  • Catalyst: Dropwise add Trifluoroacetic acid (TFA) (10 mL) or 4M HCl in Dioxane (25 mL). Exotherm expected.

  • Reaction: Heat to mild reflux (40°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

    • Checkpoint: Starting material (amine) should disappear. An intermediate imine spot may appear and then vanish.

  • Workup:

    • Cool to 0°C.

    • Basify with 20% NaOH (aq) to pH 10 (keep temp <10°C).

    • Separate organic layer.[1] Extract aqueous layer 2x with DCM.

    • Dry organics over Na2SO4.[2][3] Filter and concentrate to obtain the Free Base (Yellow/Orange Oil).

Step 2: Hydrobromide Salt Formation
  • Dissolution: Dissolve the crude Free Base oil in Isopropanol (IPA) (50 mL).

  • Acidification: Cool to 0–5°C. Dropwise add 33% HBr in Acetic Acid (approx. 15 mL) until pH ~2.

  • Crystallization:

    • Stir at 0°C for 1 hour. A white to off-white precipitate should form.

    • If no solid: Add Diethyl Ether (20 mL) dropwise until cloudiness persists, then seed.

  • Isolation: Filter under N2 atmosphere (hygroscopic!). Wash with cold Acetone/Ether (1:1).

  • Drying: Vacuum dry at 40°C for 6 hours.

Expected Yield: 75–85% Appearance: White to pale cream crystalline solid.

Module 4: Visual Logic Flows

Figure 1: Synthesis Workflow

SynthesisWorkflow Start 2-(2-thienyl)ethylamine Cyclization Pictet-Spengler (DCM, TFA/HCl, 40°C) Start->Cyclization + Reagent Reagent Paraformaldehyde (Anhydrous Source) Reagent->Cyclization Intermediate Imine Intermediate Cyclization->Intermediate Fast FreeBase Free Base (Oil) 4,5,6,7-tetrahydro... Intermediate->FreeBase Ring Closure (Slow Step) SaltForm Salt Formation (HBr/AcOH in IPA) FreeBase->SaltForm pH < 2 Final Final Product (HBr Salt) SaltForm->Final Crystallization

Caption: Optimized anhydrous workflow minimizing water-induced reversibility and polymerization.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue LowYield Yield < 50%? Problem->LowYield Oiling Oiling Out? Problem->Oiling Color Pink/Black Color? Problem->Color CheckWater Water present? LowYield->CheckWater SolventCheck Solvent too polar? Oiling->SolventCheck Oxidation Oxidation? Color->Oxidation FixWater Use Paraformaldehyde Add Mol. Sieves CheckWater->FixWater Yes CheckAcid Acid Strong Enough? CheckWater->CheckAcid No AddEther Add Et2O/MTBE & Seed SolventCheck->AddEther Yes Degas Degas Solvents Add BHT Oxidation->Degas Yes

Caption: Diagnostic logic for resolving common synthetic failures in thienopyridine synthesis.

References

  • Sanofi. (1984). Process for the preparation of 2-(thien-2-yl)- and 2-(thien-3-yl)-ethylamine derivatives.[1] US Patent 4,482,718.[1] Link

    • Context: Foundational patent describing the preparation of the amine precursor and subsequent cycliz
  • Maffrand, J. P., & Eloy, F. (1974). Synthesis of thieno[3,2-c]pyridine derivatives.[1][2][3][4][5][6][7][8]Journal of Heterocyclic Chemistry, 11(6), 1001-1004. Link

    • Context: The seminal paper establishing the Pictet-Spengler route for this specific heterocycle.[9][10]

  • Guidechem. (2023). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.[1][2][3][7][11]Link

    • Context: Provides industrial scale-up parameters and crystallization d
  • ChemicalBook. (2026). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride Properties and Synthesis.Link

    • Context: Specifics on solubility and physical properties relevant to the "oiling out" issue.
  • TCI Chemicals. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride Product Specification.Link

    • Context: Verification of the commercial salt form and purity standards.

Sources

"Thieno(3,2-c)pyridine, hydrobromide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TH-PYR-PUR-001 Subject: Purification Challenges, Salt Formation, and Isomeric Control Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Scaffold & The Challenge

Thieno[3,2-c]pyridine is the pharmacophore backbone for a class of major antiplatelet agents (e.g., Ticlopidine, Clopidogrel, Prasugrel). While the final drug substances are often hydrochloride or bisulfate salts, the Hydrobromide (HBr) salt of the intermediate scaffold is frequently utilized in process chemistry as a "purification handle."[1]

The free base of thieno[3,2-c]pyridine is typically a low-melting solid or viscous oil that is difficult to handle and prone to oxidative degradation.[1] Converting this oil into a crystalline hydrobromide salt allows for the rejection of regio-isomers (specifically the [2,3-c] isomer) and resinous impurities that do not crystallize.[1]

This guide addresses the three most common support tickets we receive: handling the oily free base, removing the "pink" oxidative impurities, and separating the unwanted regio-isomers.

Module 1: The "Oily Product" & Salt Formation

User Issue: "My crude reaction product is a dark, viscous oil that refuses to crystallize. I cannot determine the yield or purity."

Root Cause Analysis

The thieno[3,2-c]pyridine free base has a low lattice energy, often resulting in an oil at room temperature, especially when impure. Impurities disrupt the crystal lattice, preventing solidification. The Hydrobromide salt has a significantly higher lattice energy (MP ~180°C), forcing crystallization and excluding non-ionic organic impurities.

Troubleshooting Protocol: HBr Salt Formation

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oily residue in Ethanol (EtOH) or Isopropanol (IPA) (Ratio: 5 mL solvent per 1 g crude).[1]

    • Note: Avoid Methanol if possible, as the solubility of the salt is often too high, reducing yield.

  • Acidification: Cool the solution to 0–5°C. Add 48% aqueous Hydrobromic Acid (HBr) dropwise.

    • Stoichiometry: Target 1.05 to 1.1 equivalents of HBr relative to the theoretical amine content.[1]

  • Induction: Stir vigorously. If a precipitate does not form within 30 minutes, add diethyl ether or diisopropyl ether (anti-solvent) until slight turbidity persists.[1]

  • Aging: Allow the slurry to stir for 2–4 hours at 0°C. This "Ostwald ripening" phase allows the crystal lattice to reject trapped impurities.[1]

  • Isolation: Filter the white/off-white solid.[1] Wash with cold acetone (removes colored organic impurities but not the salt).[1]

Solvent Selection Matrix
Solvent SystemRoleSolubility of HBr SaltImpurity RejectionRecommendation
Ethanol (Abs) Primary SolventModerateHighHighly Recommended for initial salt formation.[1]
Isopropanol Primary SolventLowModerateGood for maximizing yield, but may trap impurities.[1]
Acetone Wash/Anti-solventVery LowHigh (for organics)Essential for final wash to remove color.[1]
Water ContaminantHighLowAvoid. Causes oiling out or hydrolysis.[1]

Module 2: Regio-Isomeric Purity (The [2,3-c] vs [3,2-c] Problem)

User Issue: "NMR shows a split peak pattern. I suspect I have the thieno[2,3-c]pyridine isomer mixed with my desired [3,2-c] product."

Root Cause Analysis

Syntheses involving the Pictet-Spengler cyclization of thiophene ethylamines often yield mixtures of isomers if the directing groups on the thiophene ring are not strictly controlled.[1] The [2,3-c] isomer is a common contaminant.[1]

  • Mechanism: The HBr salts of these isomers have different solubility profiles.[1] The [3,2-c] hydrobromide is generally less soluble in ketonic solvents than the [2,3-c] isomer.[1]

Visualizing the Separation Logic

IsomerSeparation cluster_legend Solubility Principle Crude Crude Mixture ([3,2-c] + [2,3-c] Isomers) SaltForm Add HBr / Ethanol Form Salts Crude->SaltForm Dissolution Crystallization Fractional Crystallization (Reflux -> Slow Cool) SaltForm->Crystallization Heat to dissolve Filtration Filtration Crystallization->Filtration T < 10°C Solid Solid Cake: Thieno[3,2-c]pyridine HBr (Desired Product) Filtration->Solid Precipitate Liquor Mother Liquor: Thieno[2,3-c]pyridine HBr (Enriched Impurity) Filtration->Liquor Filtrate Text The [3,2-c] lattice is more stable and precipitates first.

Figure 1: Fractional crystallization workflow for separating thienopyridine regio-isomers.

Corrective Protocol
  • Suspend the mixed salt in Ethanol/Acetone (1:1) .

  • Heat to reflux until full dissolution occurs.[1]

  • Cool slowly (10°C per hour) to room temperature, then to 0°C.

  • The first crop of crystals is typically enriched in the desired thieno[3,2-c]pyridine HBr .[1]

  • Recrystallize a second time if isomeric purity (by HPLC/NMR) is <98%.[1]

Module 3: Oxidative Instability (Color Removal)

User Issue: "The product turns pink or brown upon drying or storage."

Root Cause Analysis

Thienopyridines are electron-rich heterocycles.[1]

  • S-Oxidation: The thiophene sulfur can oxidize to the sulfoxide/sulfone.[1]

  • N-Oxidation: The pyridine nitrogen can form N-oxides (pink/red coloration).[1]

  • Photo-degradation: These compounds are light-sensitive.[1]

Stabilization & Cleanup Protocol
  • During Recrystallization: Add 1–2% wt/wt Activated Charcoal to the boiling solution during the salt recrystallization step.[1] Filter hot through Celite.[1] This removes oxidized polymers.[1]

  • Storage: Store the HBr salt in amber vials under Argon/Nitrogen. The salt form is significantly more stable than the free base, but humidity can induce hydrolysis, reverting it to the unstable oil.

Frequently Asked Questions (FAQ)

Q: Can I use HCl instead of HBr? A: Yes, but the Hydrobromide (HBr) salt generally provides a higher melting point and better crystallinity for this specific scaffold compared to the Hydrochloride (HCl). The HCl salt is often hygroscopic, leading to sticky solids that are hard to filter.

Q: My product is 95% pure but still colored. Why? A: Color bodies in thiophene chemistry have high extinction coefficients.[1] Even trace amounts (<0.1%) of polymerized thiophene byproducts can cause intense coloration.[1] An acetone wash of the filter cake is the most effective way to remove surface color without dissolving the salt.

Q: How do I distinguish the [3,2-c] and [2,3-c] isomers via NMR? A: Look at the coupling constants of the thiophene protons.

  • Thieno[3,2-c]: The thiophene protons (

    
     and 
    
    
    
    ) typically show a doublet with
    
    
    .[1]
  • Thieno[2,3-c]: The coupling constant is roughly similar, but the chemical shift of the proton adjacent to the sulfur differs. (Refer to Reference 1 for specific spectral data).

References

  • Sanofi. (1976).[1] Process for the preparation of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine.[1][2][3][4] US Patent 3,969,358.[1][2] Link

  • CymitQuimica. (2024).[1] Thieno[3,2-c]pyridine CAS 272-14-0 Properties and Solubility.[1]Link

  • PubChem. (2025).[1][5] Thieno[3,2-c]pyridine Compound Summary. National Library of Medicine.[1] Link

  • Maffrand, J. P., & Eloy, F. (1974). Synthesis of thieno[3,2-c]pyridine derivatives.[1][2][3][4][6] European Journal of Medicinal Chemistry.[1] (Contextual citation for synthetic routes).

Sources

Optimizing reaction conditions for "Thieno(3,2-c)pyridine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the synthesis and optimization of Thieno[3,2-c]pyridine derivatives. It is designed for medicinal chemists requiring high-fidelity protocols and troubleshooting logic.

Ticket ID: T32C-OPT-2024 Subject: Synthesis, Functionalization, and Troubleshooting of Thieno[3,2-c]pyridine Scaffolds Assigned Specialist: Senior Application Scientist

Core Synthesis: The Skeleton (Tetrahydro- Intermediate)

The most robust route to the Thieno[3,2-c]pyridine core is the Pictet-Spengler cyclization . Unlike its isomer (thieno[2,3-c]pyridine), this scaffold requires specific regiochemical control during the ring-closure step.

Master Protocol: Modified Pictet-Spengler Cyclization

Target: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (The "Clopidogrel" Core)

Reagents:

  • Substrate: 2-(Thiophen-3-yl)ethanamine (Critical: Must be the 3-isomer).

  • Electrophile: Paraformaldehyde (or aryl aldehyde for C4-substitution).

  • Catalyst/Solvent: 10% TFA in Dichloromethane (DCM) or anhydrous HCl in Dioxane.

Step-by-Step Workflow:

  • Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous DCM. Add MgSO₄ (2.0 equiv) to sequester water. Stir at RT for 2 hours. Filter.

  • Cyclization: Re-dissolve the crude imine in DCM. Cool to 0°C. Add TFA (dropwise, 5-10 equiv).

  • Maturation: Allow to warm to RT. If the thiophene ring is electron-neutral, reflux may be required (40°C).

  • Quench: Pour into cold NaHCO₃ solution. Extract with DCM.[1]

Troubleshooting Guide: Core Construction
SymptomProbable CauseCorrective Action
Wrong Isomer (Thieno[2,3-c]) Incorrect Starting MaterialVerify CAS: Ensure you used 2-(thiophen-3 -yl)ethanamine. Using the 2-isomer yields the [2,3-c] system.
Low Yield (<30%) Hydrolysis of ImineWater Control: The Pictet-Spengler intermediate (iminium ion) is moisture sensitive. Use molecular sieves (4Å) or MgSO₄ during imine formation.
Polymerization (Gooey Tars) Electron-Rich ThiopheneTemperature Control: Thiophenes are electron-rich.[2] High acid concentration + heat leads to polymerization. Reduce acid strength (switch from HCl to TFA) and keep T < 40°C.
Incomplete Cyclization Steric HindrancePromoter: If using a bulky aldehyde, add a Lewis Acid promoter (e.g., BF₃·OEt₂) instead of Brønsted acid.

Aromatization: Oxidation State Management

Many bioactive targets require the fully aromatic pyridine ring. The transition from tetrahydro- to aromatic thieno[3,2-c]pyridine is an oxidative process.

FAQ: Aromatization Strategy

Q: Can I use sulfur heating (S₈) for aromatization? A: While classic, heating with sulfur often leads to thiophene ring opening or over-sulfurization. Recommendation: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Toluene or Dioxane.[1] It is milder, stoichiometric, and avoids thermal decomposition.

Q: My product is trapped in the DDQ-hydroquinone complex. A: This is common. After the reaction, filter off the precipitate (DDQH₂).[1][3] Wash the filtrate with 10% NaOH or saturated Na₂CO₃ . The base deprotonates the hydroquinone, making it water-soluble and releasing your basic pyridine product into the organic layer.

Functionalization: The "Warheads"

Functionalizing the scaffold is where most failures occur due to catalyst poisoning (Sulfur) or regioselectivity errors .

Visual Logic: Regioselectivity & Functionalization

ThienoPyridine_Func Core Thieno[3,2-c]pyridine Core Lithiation Lithiation (n-BuLi) Core->Lithiation Kinetic Control (-78°C) PdCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->PdCoupling Halogenated Precursor Oxidation N-Oxidation (mCPBA) Core->Oxidation C2_Sub C-2 Substitution (Alpha to Sulfur) Lithiation->C2_Sub Major Product (Most Acidic Proton) C3_Sub C-3 Substitution (Beta to Sulfur) Lithiation->C3_Sub Requires Blocking Group at C-2 C7_Sub C-7 Substitution (Pyridine Alpha) PdCoupling->C7_Sub Standard Ligands (If C7-Halogen) NOxide N-Oxide (Activates C-4/C-7) Oxidation->NOxide NOxide->C7_Sub POCl3 Rearrangement

Caption: Regioselective map for thieno[3,2-c]pyridine. C-2 is the kinetic site for lithiation; C-7 is accessible via N-oxide rearrangement or halogenation.

Critical Protocol: Overcoming Palladium Poisoning

The sulfur atom in the thiophene ring and the pyridine nitrogen can chelate Pd, killing the catalytic cycle.

The "Anti-Poison" Suzuki Coupling Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%).

    • Why: Buchwald biaryl phosphine ligands are bulky and electron-rich. They out-compete the substrate sulfur for the Pd center.

  • Base: K₃PO₄ (3.0 equiv).

    • Why: Anhydrous phosphate is superior to carbonate for heteroaryl couplings.

  • Solvent: n-Butanol or Dioxane/Water (4:1).

    • Why: Protic co-solvents often accelerate the transmetallation step, which is the bottleneck in poisoned systems.

  • Degassing: Mandatory. Sulfur + Oxygen + Pd = rapid catalyst death. Sparge with Argon for 15 minutes.

Advanced Troubleshooting (FAQ)

Q: I am trying to lithiate at C-2, but I get a mixture of C-2 and C-3. A: This indicates thermodynamic equilibration.

  • Fix: Perform the lithiation at -78°C strictly. Use n-BuLi (kinetic base). Quench immediately (< 30 mins). If you allow it to warm up, the "lithium dance" (halogen dance mechanism) or equilibration will scramble the position.

Q: How do I install a substituent at C-7 (the pyridine alpha position)? A: Direct lithiation is difficult here due to the competing C-2 thiophene proton.

  • Strategy: Make the N-oxide first (mCPBA, DCM). Then treat with POCl₃ (reflux).[1] This performs a rearrangement/chlorination to yield 7-chlorothieno[3,2-c]pyridine . You can then use this chloride for cross-coupling.

Q: My reaction works on the tetrahydro- scaffold but fails on the aromatic scaffold. A: The aromatic nitrogen is a better ligand than the secondary amine.

  • Fix: Add a Lewis Acid (e.g., ZnCl₂ or MgCl₂) to the reaction mixture. The Lewis acid will bind to the pyridine nitrogen, preventing it from poisoning the Palladium catalyst, while leaving the Pd free to work on the halogen bond.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives. Link

  • Beilstein Journal of Organic Chemistry. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Link[3]

  • National Institutes of Health (PMC). (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Link

  • Zeitschrift für Naturforschung B. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation. Link

  • CymitQuimica. (2024).[4] Thieno[3,2-c]pyridine: Properties and Applications. Link

Sources

Technical Support Center: Optimization of Thieno[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Selectivity, Synthesis, and Bioactivation of Thieno[3,2-c]pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

The Thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, most notably as the core of blockbuster P2Y12 receptor antagonists (Ticlopidine, Clopidogrel, Prasugrel). However, this scaffold presents two distinct technical challenges:

  • Metabolic Variability: The tetrahydro-thieno[3,2-c]pyridine class usually requires metabolic bioactivation (prodrugs), leading to inter-patient variability (CYP2C19 polymorphism) and "clopidogrel resistance."

  • Kinase Off-Target Effects: Fully aromatic analogs often act as ATP-competitive kinase inhibitors, requiring rigorous SAR (Structure-Activity Relationship) tuning to avoid promiscuity.

This guide provides actionable protocols to optimize selectivity, stabilize metabolic profiles, and troubleshoot synthetic bottlenecks.

Module 1: SAR & Design Strategies

Topic: Overcoming Metabolic Liability (The "Prodrug Trap")

User Query: My thieno[3,2-c]pyridine analog shows high potency in biochemical assays but poor efficacy in vivo. The PK data suggests high variability. How do I fix this?

Technical Analysis: The classic tetrahydro-thieno[3,2-c]pyridine core (e.g., Clopidogrel) is biologically inactive in vitro until it undergoes a two-step oxidative activation.

  • Step 1: Oxidation of the thiophene ring to a thiolactone (often CYP-dependent).[1]

  • Step 2: Hydrolysis of the thiolactone to the active sulfhydryl metabolite.

Troubleshooting Protocol: If you observe high variability, your molecule likely relies too heavily on CYP2C19. You must shift the metabolic burden or design a "Direct Acting" analog.

Strategy A: The "Prasugrel Switch" (Metabolic Shifting) Modify the 2-position of the thiophene ring.[1] By introducing an ester at the 2-position (as in Prasugrel), you shift the first activation step from CYP2C19 (variable) to hCE2 (human Carboxylesterase 2, constitutive and abundant).

Strategy B: Deuteration (Metabolic Shunting) If the metabolic soft spot is the benzylic carbon (C7 position), incorporate deuterium. This exploits the Kinetic Isotope Effect (KIE) to slow down clearance without altering binding affinity.

Visualization: Metabolic Activation Pathway The following diagram illustrates the critical activation steps and where design failure often occurs.

MetabolicPath cluster_0 Design Choice Prodrug Prodrug (Inactive) Thiolactone Thiolactone Intermediate Prodrug->Thiolactone Oxidation (CYP2C19/3A4 or hCE2) Inactive Inactive Acid (Shunt Pathway) Prodrug->Inactive Hydrolysis (hCE1) ActiveMetabolite Active Thiol (Binds P2Y12) Thiolactone->ActiveMetabolite Ring Opening (CYP-mediated)

Caption: Figure 1. The bioactivation cascade.[1][2] Note the competing "Inactive Acid" pathway (red) which dominates if the 2-position is not optimized.

Module 2: Synthetic Troubleshooting

Topic: Constructing the Core Scaffold

User Query: I am using a Pictet-Spengler reaction to close the pyridine ring, but yields are consistently <30% with heavy tar formation. What are the alternatives?

Technical Analysis: The Pictet-Spengler cyclization of thiophene-2-ethylamines is notoriously difficult due to the electron-rich nature of the thiophene ring, which promotes polymerization under the harsh acidic conditions required for cyclization.

Troubleshooting Guide: Synthetic Routes

MethodReagentsProsConsRecommendation
Classical Pictet-Spengler Aldehyde + H⁺ (HCl/TFA)One-pot, cheap starting materials.Low yields, polymerization, limited substituent tolerance.Avoid for complex analogs.
Modified Pomeranz-Fritsch Acetal + TsOH/BF₃·OEt₂Milder conditions, better regiocontrol.Requires synthesis of acetal precursor.Standard for unsubstituted cores.
C-H Activation (Direct) Pd(OAc)₂, Ag₂CO₃, PivOHHigh atom economy, late-stage functionalization.Requires optimization of directing groups.Best for diversifying the 2-position.[3]
Triazole-Mediated 1,2,3-Triazole fusion + AcidMetal-free, high yield, avoids polymerization.Multi-step precursor synthesis.Emerging technique for high purity.

Recommended Protocol: Modified Pomeranz-Fritsch Cyclization Use this for reproducible gram-scale synthesis.

  • Imine Formation: React thiophene-2-ethylamine with the desired glyoxal dimethyl acetal in toluene at reflux (Dean-Stark trap) for 4 hours.

  • Cyclization: Cool to 0°C. Add trifluoroacetic anhydride (TFAA) and BF₃·OEt₂ (1.1 eq).

  • Critical Step: Allow to warm to RT slowly over 12 hours. Do not heat rapidly.

  • Quench: Pour into ice-cold NaHCO₃.

  • Validation: Check NMR for the disappearance of the acetal peak (~4.5 ppm) and appearance of the bridging methylene.

Module 3: Biological Validation Assays

Topic: Validating Selectivity in vitro

User Query: Since the active metabolite is unstable, how do I accurately measure the selectivity of my analog against P2Y12 versus other GPCRs?

Technical Analysis: Standard binding assays fail for thieno[3,2-c]pyridines because the parent molecule does not bind. You cannot simply incubate the drug with the receptor. You must generate the active metabolite in situ or use a platelet-based biosensor assay.

Protocol: The "Platelet Biosensor" Selectivity Assay Reference: Abell et al., J. Pharmacol. Exp. Ther. 2011.

Materials:

  • Human Platelet-Rich Plasma (PRP).

  • Human Liver Microsomes (HLM) (Source of CYP enzymes).

  • NADPH regenerating system.

  • ADP (Agonist).

Workflow:

  • Incubation: Mix Analog (1-10 µM) + HLM + NADPH + PRP. Incubate at 37°C for 30 minutes.

    • Mechanism:[1][2][3][4][5][6] HLMs generate the unstable thiol metabolite, which immediately reacts with P2Y12 on the platelet surface.

  • Activation: Add ADP (10 µM) to trigger aggregation.

  • Readout: Measure Light Transmission Aggregometry (LTA).

    • High Transmission = Aggregation (Drug failed).

    • Low Transmission = Inhibition (Drug worked).

  • Selectivity Control: Run parallel assays with HLM from donors with different CYP2C19 genotypes (1/1 vs 2/2).

    • High Selectivity Indicator: Efficacy should remain constant regardless of CYP genotype (if using the Prasugrel-like hCE2 strategy).

Data Interpretation Table:

ObservationDiagnosisActionable Step
No inhibition in PRP alone Confirms Prodrug status.Proceed to HLM co-incubation.
**Inhibition with HLM (1/1) but not (2/2)CYP2C19 dependency.Fail. Modify 2-position to shift to hCE2 metabolism.
Inhibition in both genotypes Metabolically stable/robust.Pass. Proceed to off-target kinase screening.

Module 4: Kinase Inhibitor Design (The "Off-Label" Scaffold)

User Query: I am using the thieno[3,2-c]pyridine core for kinase inhibition (e.g., COT/Tpl2). How do I improve selectivity against the kinome?

Technical Analysis: Unlike the P2Y12 antiplatelet agents (which are tetrahydro- derivatives), kinase inhibitors using this scaffold are usually fully aromatic. The nitrogen in the pyridine ring often interacts with the hinge region of the kinase.[5][7]

Selectivity Decision Tree:

KinaseSAR Start Kinase Selectivity Optimization Hinge Hinge Binder? (Pyridine N) Start->Hinge Substituent Modify C4 Position Hinge->Substituent Yes Gatekeeper Target Gatekeeper Residue Substituent->Gatekeeper Steric Bulk (e.g., Isopropyl) Solvent Solvent Front Extension Substituent->Solvent Polar Group (e.g., Piperazine)

Caption: Figure 2. SAR logic for aromatic thieno[3,2-c]pyridine kinase inhibitors.

Key SAR Insight:

  • C4-Position: Introduction of bulky groups (anilines, ethers) here often dictates selectivity by clashing with the "Gatekeeper" residue in the ATP binding pocket.

  • C2-Position: Extension here points towards the solvent front; ideal for solubilizing groups (morpholine/piperazine) but has less impact on intrinsic selectivity.

References

  • Hagihara, K. et al. (2009).[2] A possible mechanism for the differences in efficiency and variability of active metabolite formation from thienopyridine antiplatelet agents, prasugrel and clopidogrel.[2][4][8] Drug Metabolism and Disposition.[1][2] Link

  • Abell, L.M. et al. (2011).[4] Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro. Journal of Pharmacology and Experimental Therapeutics. Link

  • Baqi, Y. (2019).[9] Antithrombotic P2Y12 receptor antagonists: recent developments in drug discovery. Drug Discovery Today. Link

  • Moyano, P.M. et al. (2024).[10] Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases.[5][7][10][11] Angewandte Chemie International Edition.[10] Link(Note: Discusses the isomeric scaffold relevant to kinase SAR principles).

  • Sadeghi-aliabadi, H. et al. (2022).[12] Synthesis and Cytotoxic Assessment of Thienopyridine Derivatives. Journal of Sciences, Islamic Republic of Iran.[12] Link

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in accordance with local safety regulations and ethical guidelines.

Sources

Validation & Comparative

Comparative analysis of "Thieno(3,2-c)pyridine" and tetrahydroisoquinoline inhibitors

[1]

Executive Summary: The Prodrug vs. The Privileged Scaffold

In the landscape of small-molecule drug discovery, Thieno(3,2-c)pyridine and Tetrahydroisoquinoline (THIQ) represent two distinct medicinal chemistry philosophies. While they share a bicyclic, nitrogen-containing architecture, their pharmacological utility diverges significantly based on their electronic properties and metabolic fates.

  • Thieno(3,2-c)pyridine is the "Prodrug Scaffold." It is the structural backbone of the blockbuster antiplatelet agents (Clopidogrel, Prasugrel). Its utility is defined by its metabolic instability—specifically, the oxidative opening of the thiophene ring by CYP450 enzymes to generate a reactive thiol active metabolite.

  • Tetrahydroisoquinoline (THIQ) is the "Privileged Scaffold."[1][2] Found in thousands of natural alkaloids and drugs (e.g., Quinapril, Nomifensine), it acts as a rigid, stable bioisostere of phenylalanine/tyrosine. Unlike thienopyridines, THIQ inhibitors typically function as direct, reversible ligands without requiring bioactivation.

This guide compares these scaffolds in the context of P2Y12 receptor antagonism (antithrombotics) and bioisosteric replacement in enzyme inhibition (e.g., PNMT, Kinases).

Structural & Mechanistic Comparison

The fundamental difference lies in the "A-ring" fusion: a thiophene in thienopyridines versus a benzene in tetrahydroisoquinolines. This substitution dictates the drug's mechanism of action (MoA).

Chemical Architecture
FeatureThieno(3,2-c)pyridineTetrahydroisoquinoline (THIQ)
Core Structure Thiophene fused to tetrahydropyridineBenzene fused to tetrahydropyridine
Electronic Nature Electron-rich thiophene; susceptible to oxidationAromatic benzene; chemically stable
Primary MoA Irreversible Antagonist (via active metabolite)Reversible Antagonist / Competitive Inhibitor
Metabolic Fate Bioactivation Required: CYP-mediated ring opening forms an active thiol.Direct Clearance: Hydroxylation or glucuronidation; ring remains intact.
Key Examples Clopidogrel, Prasugrel, TiclopidineQuinapril (ACE), SB269,652 (D3), Trabectedin (Cancer)
The "Bioactivation" Switch (Critical Mechanistic Divergence)

The clinical success of thienopyridines rests on a specific metabolic liability. The thiophene ring is oxidized to a thiolactone, which hydrolyzes to a free thiol. This thiol forms a disulfide bridge with Cysteine residues (e.g., Cys17 and Cys270) on the P2Y12 receptor, permanently disabling it.

In contrast, THIQ inhibitors are designed for molecular recognition . They rely on non-covalent interactions (hydrogen bonding,


Therapeutic Performance: Antithrombotics (P2Y12)[4]

While Thienopyridines are the market leaders, THIQ derivatives are explored as safer, reversible alternatives or dual-action inhibitors.

Comparative Efficacy Data[5]

The following table synthesizes data from clinical thienopyridines and experimental THIQ-based P2Y12 antagonists.

ParameterClopidogrel (Thienopyridine)Prasugrel (Thienopyridine)Novel THIQ Derivative (Experimental)
Binding Type Covalent (Irreversible)Covalent (Irreversible)Non-covalent (Reversible)
Onset of Action Slow (2–8 hours)Rapid (30 min)Rapid (< 15 min)
Bioavailability < 50% (Pro-drug)> 79% (Pro-drug)Variable (Direct acting)
Platelet Inhibition (IPA) ~40–50% (High variability)~70–80% (Consistent)~60–90% (Dose dependent)
Bleeding Risk ModerateHighLow (Rapid offset)
CYP Dependency High (CYP2C19)Low (Esterase + CYP)None (Direct binding)

Key Insight: Thienopyridines suffer from "resistance" in patients with CYP2C19 polymorphisms (poor metabolizers). THIQ inhibitors, being direct-acting, bypass this genetic bottleneck.

Scaffold Hopping Case Study: PNMT Inhibition

In a direct medicinal chemistry comparison, researchers replaced the THIQ core of Phenylethanolamine N-methyltransferase (PNMT) inhibitors with a Thienopyridine core.

  • Result: The THIQ analogs were more potent (IC50 ~ 10 nM) than the Thienopyridine bioisosteres (IC50 ~ 500 nM).

  • Reason: The electron-rich thiophene ring altered the pKa of the secondary amine and disrupted critical

    
    -stacking interactions in the active site that the benzene ring of THIQ provided.
    

Experimental Protocols

To validate these differences, two key assays are required: Platelet Aggregation (efficacy) and Microsomal Stability (metabolic activation).

Protocol A: Light Transmission Aggregometry (LTA)

Validates the inhibitory potential on P2Y12 receptors.

  • Preparation: Collect whole blood from healthy donors into 3.2% sodium citrate tubes.

  • PRP Isolation: Centrifuge at 200

    
     g for 15 min to obtain Platelet-Rich Plasma (PRP).
    
  • PPP Isolation: Centrifuge remaining blood at 2000

    
     g for 10 min to obtain Platelet-Poor Plasma (PPP) (blank).
    
  • Incubation:

    • For THIQ (Direct): Incubate PRP with vehicle or inhibitor (0.1 - 10

      
      M) for 5 min at 37°C.
      
    • For Thienopyridine (Prodrug): Note: This assay requires in vivo dosing or incubation with liver microsomes first to generate the active metabolite. Direct incubation of Clopidogrel will show no effect .

  • Induction: Add ADP (final conc. 5-20

    
    M) to stimulate aggregation.
    
  • Measurement: Record light transmission for 6 minutes. 100% aggregation = transmission of PPP.

  • Calculation:

    
    .
    
Protocol B: Microsomal Metabolic Activation Assay

Determines if the compound is a prodrug (Thienopyridine-like) or direct actor.

  • Reaction Mix: Combine test compound (10

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Target Identification:

    • Thienopyridine: Look for +16 Da (oxidation) and subsequent thiol active metabolite (often unstable, requires derivatization with 2-bromo-3'-methoxyacetophenone).

    • THIQ: Look for simple hydroxylation (+16 Da) or stability (no rapid degradation).

Visualizations

Signaling Pathway & Mechanism of Action

This diagram illustrates the divergent pathways of Thienopyridines (Prodrugs) vs. Direct Inhibitors (like THIQs or Ticagrelor-like analogs) targeting the P2Y12 receptor.

P2Y12_PathwayThienoThienopyridine(Clopidogrel)CYPCYP450(Liver)Thieno->CYPBioactivationTHIQTHIQ Inhibitor(Direct Acting)P2Y12P2Y12 Receptor(Platelet Surface)THIQ->P2Y12ReversibleBindingMetaboliteActive ThiolMetaboliteCYP->MetaboliteOxidation &HydrolysisMetabolite->P2Y12IrreversibleDisulfide BondGiGi ProteinInhibitionP2Y12->GiBlockscAMPcAMP Levels(Increase)Gi->cAMPPrevents DropAggPlateletAggregationcAMP->AggInhibits

Figure 1: Mechanism of Action comparison. Thienopyridines require hepatic bioactivation to covalently bind P2Y12, while THIQ inhibitors bind directly and reversibly.

Experimental Workflow: Validating the Scaffold

Workflowcluster_0Step 1: Metabolic Stabilitycluster_1Step 2: Functional AssayStartCompound Library(Thieno vs THIQ)MicrosomesIncubate withLiver MicrosomesStart->MicrosomesAnalysisLC-MS/MS AnalysisMicrosomes->AnalysisDecision1Rapid Degradation?(Prodrug Potential)Analysis->Decision1DirectDirect LTA Assay(No Microsomes)Decision1->DirectNo (Stable THIQ)IndirectEx Vivo / Pre-incubationLTA AssayDecision1->IndirectYes (Thieno Prodrug)Result1Direct Potency(Reversible)Direct->Result1IC50 CalculationResult2Metabolite Potency(Irreversible)Indirect->Result2Active MetabolitePotency

Figure 2: Decision tree for experimentally distinguishing between the prodrug behavior of Thienopyridines and the direct activity of THIQs.

References

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines. PMC - NIH. Available at: [Link]

  • P2Y12 receptor inhibitors: an evolution in drug design to prevent arterial thrombosis. Expert Opinion on Drug Discovery. Available at: [Link]

  • Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • P2Y12 platelet inhibition in clinical practice. Journal of Thrombosis and Thrombolysis. Available at: [Link]

In vivo validation of "Thieno(3,2-c)pyridine" therapeutic effects

Author: BenchChem Technical Support Team. Date: February 2026

The Thieno(3,2-c)pyridine scaffold represents a cornerstone in antithrombotic pharmacotherapy. As the structural backbone of blockbuster drugs like Clopidogrel and Prasugrel , its validation in vivo is not merely about testing a compound; it is about evaluating a complex prodrug-to-active-metabolite cascade.

This guide moves beyond basic efficacy screening. It provides a rigorous framework for validating Thieno(3,2-c)pyridine derivatives, contrasting their irreversible P2Y12 antagonism against direct-acting alternatives like Ticagrelor (a cyclopentyltriazolopyrimidine).

The Thieno(3,2-c)pyridine Scaffold: Mechanistic Causality

To validate this class of compounds, one must understand their unique liability: Metabolic Bioactivation . Unlike direct-acting antagonists, Thieno(3,2-c)pyridines are prodrugs. They require hepatic oxidation to open the thiophene ring, generating a reactive thiol group that forms a permanent disulfide bridge with the P2Y12 receptor on platelets.

  • The Validation Challenge: In vivo models must account for inter-species differences in CYP450 activity. A mouse model (high metabolic rate) may overpredict efficacy compared to humans if not calibrated.

  • The Structural Evolution:

    • Clopidogrel: Relies heavily on CYP2C19 (two-step oxidation). High inter-individual variability.

    • Prasugrel: Incorporates an ester group, allowing rapid hydrolysis by esterases before a single CYP-dependent step. This structural modification is the key "fix" for the scaffold's metabolic bottleneck.

Diagram 1: Metabolic Activation & P2Y12 Antagonism

This pathway illustrates the critical difference in bioactivation between the Thieno(3,2-c)pyridine generations and the non-thienopyridine alternative.

Thienopyridine_Activation Clopidogrel Clopidogrel (Thieno(3,2-c)pyridine) Inter1 2-oxo-clopidogrel Clopidogrel->Inter1 CYP2C19 (Slow/Variable) Prasugrel Prasugrel (3rd Gen Thieno) Inter2 Intermediate Prasugrel->Inter2 hCE2 Esterases (Rapid) Ticagrelor Ticagrelor (Direct Acting) P2Y12 P2Y12 Receptor (Platelet Surface) Ticagrelor->P2Y12 Reversible Binding ActiveMet Active Thiol Metabolite Inter1->ActiveMet CYP Isozymes Inter2->ActiveMet CYP3A4/2B6 ActiveMet->P2Y12 Irreversible Disulfide Bond Effect Inhibition of Aggregation P2Y12->Effect

Figure 1: Comparative activation pathways. Note the multi-step activation required for Thieno(3,2-c)pyridines (Red) versus the direct action of Ticagrelor (Green).

Comparative Performance Guide

When validating a new Thieno(3,2-c)pyridine derivative, benchmark it against the following standards.

FeatureClopidogrel (Benchmark)Prasugrel (High-Potency Control)Ticagrelor (Mechanism Control)
Mechanism Irreversible P2Y12 antagonistIrreversible P2Y12 antagonistReversible P2Y12 antagonist
Bioactivation Slow (2-step CYP dependent)Fast (Esterase + 1-step CYP)None (Active parent drug)
Onset of Action 2–4 hours30–60 minutes30–60 minutes
IPA (Inhibition of Platelet Aggregation) ~40–50% (High variability)~70–80% (Consistent)>80% (Consistent)
Bleeding Risk ModerateHighHigh (plus dyspnea risk)
Reversibility No (Requires platelet turnover)No (Requires platelet turnover)Yes (Offset ~12–24 hrs)

Scientist's Note: If your novel derivative shows high potency but slow onset, it likely suffers from the same CYP-bottleneck as Clopidogrel. If it acts immediately, verify it is not acting directly on the receptor (bypassing the thiophene ring opening).

Experimental Protocols for Validation

To establish scientific validity (E-E-A-T), use the Ferric Chloride (FeCl3) Model . This is superior to mechanical ligation because the oxidative injury mimics the endothelial erosion and plaque rupture seen in human atherothrombosis.

Protocol A: FeCl3-Induced Carotid Artery Thrombosis

Objective: Quantify antithrombotic efficacy.[1][2][3][4]

1. Pre-Experimental Setup:

  • Animals: C57BL/6 mice (Male, 8–10 weeks). Reason: Consistent vascular anatomy and coagulation profile.

  • Dosing: Administer test compound via oral gavage 2–4 hours prior to injury (accounting for prodrug activation time).

2. Surgical Workflow:

  • Anesthesia: Intraperitoneal injection of Ketamine (100 mg/kg) / Xylazine (10 mg/kg).

  • Exposure: Midline cervical incision. Isolate the right common carotid artery (CCA) via blunt dissection. Critical: Do not damage the vagus nerve.

  • Baseline Measurement: Place a Doppler flow probe (0.5 mm) around the artery. Record stable baseline flow for 5 minutes.

3. Induction & Measurement:

  • Injury: Apply a 1x2 mm filter paper saturated with 3.5% to 10% FeCl3 solution topically to the adventitia of the CCA for exactly 3 minutes .

    • Note: 3.5% is sensitive for mild antithrombotics; 10% is a harsh challenge for potent agents like Prasugrel.

  • Wash: Remove paper and wash area with saline to stop the reaction.

  • Observation: Monitor blood flow for 30 minutes.

  • Endpoint: Time to Occlusion (TTO), defined as flow <0.1 ml/min for 1 minute.

Protocol B: Tail Transection Bleeding Time

Objective: Assess the safety margin (hemostatic disruption).

  • Anesthesia: Isoflurane inhalation (maintain body temp at 37°C).

  • Transection: Amputate the distal 2–3 mm of the tail using a sharp scalpel.

  • Immersion: Immediately immerse the tail in 37°C saline.

  • Measurement: Measure time until bleeding ceases for >30 seconds.

    • Cut-off: Stop at 15 minutes to prevent hypovolemic shock.

Diagram 2: In Vivo Validation Workflow

InVivo_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Induction (FeCl3 Model) cluster_2 Phase 3: Data Acquisition Dosing Oral Gavage (Prodrug Activation Time) Anesthesia Anesthesia (Ketamine/Xylazine) Dosing->Anesthesia Surgery Carotid Exposure Anesthesia->Surgery Injury FeCl3 Application (Oxidative Damage) Surgery->Injury Wash Saline Wash Injury->Wash Doppler Doppler Flow Monitoring Wash->Doppler Endpoint Time to Occlusion (TTO) Doppler->Endpoint

Figure 2: Step-by-step experimental workflow for evaluating Thieno(3,2-c)pyridine efficacy.

Emerging Applications: Beyond Thrombosis

While the P2Y12 indication is dominant, recent medicinal chemistry efforts have expanded the Thieno(3,2-c)pyridine scaffold into oncology.

  • Anticancer Activity: Derivatives of thieno(3,2-c)pyridine have shown promise as Hsp90 inhibitors and VEGFR-2 antagonists . In xenograft models (e.g., MCF-7 breast cancer), specific derivatives (e.g., Compound 6i) demonstrated cell cycle arrest in the G2 phase.[5]

  • Validation Nuance: Unlike the thrombosis model which relies on metabolic activation, many anticancer derivatives are designed as direct inhibitors. When validating these, ensure you perform microsomal stability assays early to confirm the molecule isn't being degraded by the same CYP enzymes that activate Clopidogrel.

References

  • Mechanism of Action & Bioactivation

    • Comparison of Clopidogrel, Prasugrel and Ticagrelor Response.[2][6] (2022).[2][6] National Institutes of Health. Link

  • Experimental Protocols (FeCl3 Model)

    • Ferric Chloride-induced Carotid Artery Thrombosis Model.[1][3][4] GemPharmatech. Link

    • Ticagrelor Effectively and Reversibly Blocks Murine Platelet P2Y12-Mediated Thrombosis.[4] (2010). Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Clinical & Pharmacodynamic Comparisons

    • Pharmacodynamic Comparison of Prasugrel Versus Ticagrelor. (2016). Circulation. Link

  • Emerging Anticancer Applications

    • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives.[5][7] (2025).[5][7] MDPI. Link

Sources

Comprehensive Guide to Thieno(3,2-c)pyridine Hydrobromide: Analytical Standards & Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thieno(3,2-c)pyridine is the privileged heterocyclic scaffold underpinning the "thienopyridine" class of ADP receptor inhibitors, including Clopidogrel , Prasugrel , and Ticlopidine .[1] In drug development, "Thieno(3,2-c)pyridine" references often conflate two distinct chemical entities: the fully aromatic impurity (a degradation product) and the 4,5,6,7-tetrahydro- intermediate (the active synthesis scaffold).[1][2]

This guide addresses the Hydrobromide (HBr) salt forms of these derivatives, which are frequently utilized in process chemistry to enhance crystallinity and purification during intermediate isolation.[1][2] It provides a comparative analysis of purity grades, critical degradation pathways, and validated analytical protocols for impurity profiling.[1][2]

Part 1: The Chemical Context & Causality

To select the correct reference material, one must understand the structural relationship between the scaffold and the active pharmaceutical ingredient (API).[1]

1.1 The Structural Distinction

The term "Thieno(3,2-c)pyridine" is chemically ambiguous in commercial catalogs. It strictly refers to the fully aromatic system, but is often colloquially used for the tetrahydro- derivative.[1]

FeatureAromatic Form Tetrahydro- Form
Chemical Name Thieno[3,2-c]pyridine4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
Role Impurity / Metabolite Key Intermediate / Scaffold
CAS (Free Base) 272-14-028783-41-7 (HCl form)
Significance Formed via oxidative dehydrogenation of the drug.[1][2][3] Toxicological flag.The "skeleton" of Clopidogrel/Prasugrel.
HBr Salt Utility Rare; used for specific solubility studies.[1][2]Common; used to fractionate isomers or purify the secondary amine.
1.2 Why the Hydrobromide (HBr) Salt?

While Hydrochloride (HCl) is the standard counter-ion for Ticlopidine, the Hydrobromide (HBr) salt is frequently employed in the Clopidogrel and Prasugrel synthetic pathways for two causal reasons:

  • Fractional Crystallization: HBr salts often exhibit superior lattice energy differences between enantiomers compared to HCl, aiding in the chiral resolution of the alpha-carbon stereocenter.

  • Impurity Rejection: The HBr lattice is tighter, often excluding the "aromatic" impurity (Thieno[3,2-c]pyridine) more effectively during recrystallization than the HCl form.[1][2]

Part 2: Comparative Analysis of Reference Materials

When sourcing standards for IND/NDA submissions, the "Grade" dictates the allowable application.[1]

2.1 Product Grade Comparison
FeatureSynthesis Grade (Research) Analytical Reference Standard Certified Reference Material (CRM)
Purity >95% (Area %)>98% (Mass Balance)>99.0% (Metrologically Traceable)
Salt Form Variable (often HBr/HCl mix)Stoichiometrically defined (e.g., Mono-HBr)Exact Counter-ion Quantified
Data Pack H-NMR, HPLC+ C-NMR, MS, Water (KF), Residual Solvents+ Uncertainty Budget, Homogeneity Data
Application Route ScoutingMethod Validation (Linearity, LOD)Instrument Calibration, Release Testing
2.2 Critical Impurity Pathway (Graphviz)

The following diagram illustrates the relationship between the Tetrahydro- scaffold (Intermediate) and the Aromatic form (Impurity), highlighting where the Reference Standard is critical.

Thienopyridine_Pathway cluster_legend Pathway Legend Precursor Thiophene-2-ethanol Tetrahydro 4,5,6,7-Tetrahydro- thieno[3,2-c]pyridine (Active Scaffold) Precursor->Tetrahydro Cyclization Aromatic Thieno[3,2-c]pyridine (Aromatic Impurity) Tetrahydro->Aromatic Oxidative Dehydrogenation (Degradation) Drug Active Drug (Clopidogrel/Prasugrel) Tetrahydro->Drug Derivatization (Alkylation/Acylation) Drug->Aromatic Metabolic/Stress Oxidation key1 Blue: Target Intermediate key2 Red: Critical Impurity

Caption: The oxidative degradation pathway converting the active Tetrahydro- scaffold into the Aromatic impurity. Monitoring this transition requires specific reference standards.

Part 3: Analytical Methodologies

To validate the quality of Thieno(3,2-c)pyridine Hydrobromide standards, or to use them to quantify impurities, the following self-validating protocols are recommended.

3.1 HPLC-UV Protocol (Purity & Impurity Profiling)

This method separates the Tetrahydro- scaffold from the Aromatic impurity.[1][2] The aromatic form has a significantly higher extinction coefficient due to extended conjugation.

  • Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2]

    • Reasoning: Phenyl phases offer pi-pi interaction selectivity, improving resolution between the aromatic pyridine and the aliphatic tetrahydropyridine.[1]

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0 min: 5% B[1][2]

    • 15 min: 60% B[2]

    • 20 min: 5% B[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Detection: UV at 220 nm (General) and 260 nm (Selective for Aromatic Impurity).[1][2]

  • System Suitability Requirement: Resolution (Rs) > 2.0 between Thieno[3,2-c]pyridine and Tetrahydrothieno[3,2-c]pyridine peaks.[1][2]

3.2 LC-MS/MS Protocol (Trace Analysis)

For genotoxic impurity screening (GTI), UV is insufficient.[1][2]

  • Ionization: ESI Positive Mode.

  • Precursor Ions:

    • Tetrahydro- form: [M+H]+ = 140.05 m/z (approx).[1][2]

    • Aromatic form: [M+H]+ = 136.02 m/z.[1][2]

  • Note: The mass difference of 4 Da (loss of 4 hydrogens) confirms the oxidation state.[2]

3.3 Analytical Validation Workflow (Graphviz)

Use this workflow to qualify a new batch of Reference Material.[2]

Method_Validation Start New Reference Standard (Thieno-Pyridine HBr) ID Identity Confirmation (1H-NMR + MS) Start->ID Purity Purity Assessment (HPLC-UV Area%) ID->Purity Structure Confirmed Water Water/Solvent Content (KF + GC-HS) Purity->Water Assay Potency Calculation (Mass Balance) Water->Assay Check Purity > 98%? Assay->Check Pass Release as Reference Standard Check->Pass Yes Fail Downgrade to Reagent Grade Check->Fail No

Caption: Decision tree for qualifying Thieno(3,2-c)pyridine Hydrobromide as an Analytical Reference Standard.

Part 4: Handling & Stability

The hydrobromide salt imparts specific stability characteristics that differ from the free base.

  • Hygroscopicity: HBr salts are often hygroscopic.[1][2]

    • Protocol: Store in a desiccator at 2-8°C. Equilibrate to room temperature for 30 minutes before weighing to prevent moisture uptake, which alters the assay value.

  • Oxidation Sensitivity: The Tetrahydro- form is prone to air oxidation to the Aromatic form.[2]

    • Evidence: Solutions in protic solvents (Methanol) show 0.5% degradation after 24 hours at ambient temperature.[1][2]

    • Recommendation: Prepare standards fresh in Acetonitrile (aprotic) and analyze within 8 hours.[1][2]

  • Acidity: The HBr salt is acidic. Ensure the HPLC diluent is buffered to prevent peak splitting due to pH mismatch during injection.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10176342, 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. Retrieved from [Link]

  • Maffrand, J. P., & Eloy, F. (1974). Synthesis of thieno[3,2-c]pyridine derivatives.[1][2] European Journal of Medicinal Chemistry.[1][2] (Foundational synthesis of the scaffold).

  • U.S. Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[1][2] (Guidance on setting limits for the aromatic impurity).

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel "Thieno(3,2-c)pyridine" Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously elucidate and validate the mechanism of action (MoA) of novel compounds based on the versatile Thieno(3,2-c)pyridine scaffold. We move beyond simplistic protocols to explain the causality behind experimental choices, ensuring a self-validating and robust investigational cascade.

Introduction: The Thieno(3,2-c)pyridine Scaffold - A Privileged Structure of Diverse Bioactivity

The Thieno(3,2-c)pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives encompass a wide range of therapeutic activities, from the well-established antiplatelet effects of Clopidogrel (targeting the P2Y12 receptor) to potential antipsychotics and potassium channel modulators.[1][2][3][4] This chemical versatility is a double-edged sword; while it offers vast therapeutic potential, it necessitates a meticulous and unbiased approach to confirming the precise molecular mechanism of any new analog.

Assuming a single MoA based on precedent is a frequent pitfall. A compound structurally similar to an antiplatelet agent might, through subtle modification, gain potent kinase inhibitory activity. Therefore, our validation strategy must be hypothesis-driven but broad enough to uncover unexpected activities. This guide outlines a logical, multi-pronged workflow to move from an initial biological observation to a validated molecular target.

The Foundational Strategy: From Phenotypic Hit to Validated Target

Drug discovery often begins with one of two starting points: a target-based screen or a phenotypic screen.[5][6] A target-based approach starts with a known protein, and compounds are tested for their ability to modulate it. A phenotypic screen, conversely, identifies compounds that produce a desired effect in a complex biological system (e.g., inducing cancer cell death), without a priori knowledge of the target.[6] Our validation workflow is designed to accommodate both starting points, converging on a confirmed MoA.

The following workflow provides a high-level overview of the decision-making process.

MoA_Validation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Broad Hypothesis Testing cluster_2 Phase 3: Specific Target Validation cluster_3 Phase 4: Final Confirmation pheno Phenotypic Hit (e.g., Apoptosis Induction) confirm_pheno Confirm & Quantify Phenotype (EC50/IC50 in cellular assay) pheno->confirm_pheno target_based Target-Based Hit (e.g., Kinase Screen Hit) biochem_assay Biochemical Assays (Enzymatic IC50, Binding Ki) target_based->biochem_assay initial_screen Initial Screen initial_screen->pheno Phenotypic initial_screen->target_based Target-Based broad_screen Broad Target Class Screening (Kinome, GPCRome, etc.) broad_screen->biochem_assay Identify 'Hits' confirm_pheno->broad_screen Target Deconvolution cellular_engage Cellular Target Engagement (e.g., CETSA, NanoBRET) biochem_assay->cellular_engage pathway_mod Downstream Pathway Modulation (e.g., Phospho-protein Western Blot) cellular_engage->pathway_mod decision Convergent Evidence? pathway_mod->decision validated Validated MoA decision->validated Yes refine Refine Hypothesis/ Re-screen decision->refine No

Caption: High-level workflow for MoA validation.

Hypothesis 1: The Thieno(3,2-c)pyridine Compound is a Protein Kinase Inhibitor

Given that protein kinases are one of the largest and most successfully drugged target families, they represent a primary hypothesis for any novel bioactive compound. Unintended inhibition of kinases can also lead to off-target toxicity.[7] Therefore, a comprehensive kinome screen is a critical first step for both MoA identification and safety profiling.

Experimental Cascade for Kinase Inhibitor Validation

Kinase_Validation_Cascade start Novel Compound kinome_scan Step 1: Broad Kinome Screen (e.g., >400 kinases @ 10 µM) start->kinome_scan data_analysis Analyze % Inhibition Data Identify Primary Hits (>90% Inh.) kinome_scan->data_analysis ic50 Step 2: IC50 Determination (10-point dose-response for primary hits) data_analysis->ic50 western Step 3: Cellular Pathway Analysis (Western Blot for phospho-substrate) ic50->western validated Validated Kinase Target western->validated GPCR_Pathways cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Gs Gs AC_Gs Adenylate Cyclase (AC) Gs->AC_Gs activates cAMP ↑ cAMP AC_Gs->cAMP Gi Gi AC_Gi Adenylate Cyclase (AC) Gi->AC_Gi inhibits cAMP_low ↓ cAMP AC_Gi->cAMP_low Gq Gq PLC Phospholipase C (PLC) Gq->PLC activates IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca releases from ER ligand Thieno(3,2-c)pyridine Compound receptor GPCR ligand->receptor receptor->Gs receptor->Gi receptor->Gq

Caption: Major GPCR G-protein signaling pathways.
Protocol 4: Second Messenger Assays to Determine G-Protein Coupling
  • Expertise & Experience: The most direct way to probe GPCR activation is to measure the "second messengers" generated by G-protein signaling. The primary messengers are cAMP (regulated by Gs and Gi) and intracellular calcium (regulated by Gq). [8]Running these assays in parallel can quickly build a "fingerprint" of the compound's activity.

  • Methodology (cAMP Assay for Gs/Gi):

    • Cell Line: Use a cell line (e.g., HEK293) stably expressing the GPCR of interest.

    • Assay Kit: Employ a commercial bioluminescence or FRET-based cAMP assay kit (e.g., Promega cAMP-Glo™, Cisbio HTRF). [9] 3. Agonist Mode: Treat cells with a dose-response of the Thieno(3,2-c)pyridine compound to see if it increases (Gs) or decreases (Gi, requires pre-stimulation with forskolin) cAMP levels.

    • Antagonist Mode: Pre-incubate cells with the Thieno(3,2-c)pyridine compound, then stimulate with a known agonist for the receptor. A rightward shift in the agonist's dose-response curve indicates antagonism.

    • Data Analysis: Calculate EC50 (agonist) or IC50 (antagonist) values.

  • Methodology (Calcium Flux Assay for Gq):

    • Cell Line: Use a cell line expressing the GPCR of interest.

    • Assay Kit: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). [10] 3. Measurement: Use an instrument capable of rapid kinetic reads (e.g., FLIPR, FlexStation) to measure the transient increase in intracellular fluorescence immediately after adding the compound (agonist mode) or a known agonist (antagonist mode).

    • Data Analysis: Quantify the peak fluorescence response and calculate EC50 or IC50 values. [10]* Trustworthiness: These assays are self-validating when appropriate controls are included: a known agonist and antagonist for the receptor, and a parental cell line lacking the receptor to rule out non-specific effects.

Protocol 5: Reporter Gene Assay for Pathway Confirmation
  • Expertise & Experience: Reporter gene assays provide a robust, integrated readout of pathway activation, often with an excellent signal-to-noise ratio. [8]For example, the cAMP pathway ultimately activates the transcription factor CREB. A reporter construct with a CRE-driven luciferase gene will produce light in response to Gs activation. This serves as an excellent orthogonal assay to confirm second messenger data.

  • Methodology:

    • Cell Line: Co-transfect cells with the GPCR of interest and a reporter plasmid (e.g., CRE-luciferase).

    • Treatment: Treat cells with the Thieno(3,2-c)pyridine compound as in Protocol 4.

    • Lysis & Readout: After a suitable incubation period (typically 4-6 hours), lyse the cells and add a luciferase substrate. Measure luminescence on a plate reader.

    • Data Analysis: Normalize data to a vehicle control and calculate EC50/IC50 values.

  • Trustworthiness: The specificity of the reporter (e.g., CRE for cAMP, NFAT for Calcium/NFAT pathway) provides inherent validation of the signaling cascade being modulated. [8]

Comparative Data Summary
CompoundcAMP Response (EC50, nM)Calcium Flux (EC50, nM)Mode of Action
Novel Thieno(3,2-c)pyridine No Activity120Gq-selective Agonist
Isoproterenol (Gs Control) 10No ActivityGs Agonist
Carbachol (Gq Control) No Activity50Gq Agonist
Compound X (Antagonist) IC50 = 80 vs AgonistIC50 = 95 vs AgonistPan-Antagonist

Conclusion: Synthesizing Evidence for a Confident MoA Call

Validating the mechanism of action for a novel Thieno(3,2-c)pyridine compound is not a linear process but an iterative cycle of hypothesis generation and rigorous experimental testing. The key to trustworthiness lies in building a self-validating case through the use of orthogonal assays. A biochemical kinase inhibition IC50 must be confirmed by demonstrating target engagement and pathway modulation in a cellular context. [11]A second messenger response in a GPCR assay should be corroborated by a downstream reporter assay.

By systematically applying the principles and protocols outlined in this guide—moving from broad, unbiased screens to specific, hypothesis-driven validation experiments—researchers can confidently and accurately define the molecular mechanism of their novel compounds, paving the way for successful downstream drug development.

References

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. [Link]

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. JoVE (Journal of Visualized Experiments). [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]

  • Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]

  • Thieno ( 3 , 2-c) pyridine compounds.
  • Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. Journal of Medicinal Chemistry. [Link]

  • Gαq GPCR assays. ION Biosciences. [Link]

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioPharma. [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Signal Transduction and Targeted Therapy. [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]

  • Synthesis and thrombolytic activity of new thienopyrimidinone derivatives. Anales de la Real Academia Nacional de Farmacia. [Link]

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. SLAS Discovery. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. International Journal of Molecular Sciences. [Link]

  • Thieno [3,2-c] pyridine derivatives and their therapeutic application.
  • Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Thieno(3,2-c)pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno(3,2-c)pyridine Scaffold - A Privileged Structure in Kinase Inhibition

The thieno(3,2-c)pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid structure and ability to form key interactions with biological targets have established it as a "privileged scaffold". This guide provides an in-depth analysis of the structure-activity relationship (SAR) of thieno(3,2-c)pyridine derivatives, with a particular focus on their role as kinase inhibitors. We will explore how subtle molecular modifications can dramatically influence potency and selectivity, compare their performance against alternative heterocyclic systems, and provide detailed protocols for their evaluation. Thienopyridine derivatives have shown a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties[1][2]. Notably, several marketed drugs, such as the antiplatelet agents Ticlopidine, Clopidogrel, and Prasugrel, feature a thieno[3,2-c]pyridine core, highlighting its clinical significance[1][3].

The Rationale for Targeting Kinases with Thieno(3,2-c)pyridines

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The thieno(3,2-c)pyridine scaffold serves as an excellent starting point for the design of kinase inhibitors due to its ability to mimic the hinge-binding region of ATP, the natural substrate for kinases. This interaction is crucial for achieving high-affinity binding and potent inhibition.

Below is a generalized representation of a signaling pathway often targeted by kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Thieno(3,2-c)pyridine Inhibitor Action cluster_3 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors RTK RTK RTK->RAS Thieno(3,2-c)pyridine Inhibitor Thieno(3,2-c)pyridine Inhibitor Thieno(3,2-c)pyridine Inhibitor->RAF Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Generalized signaling pathway targeted by kinase inhibitors.

Decoding the Structure-Activity Relationship of Thieno(3,2-c)pyridine Kinase Inhibitors

The potency and selectivity of thieno(3,2-c)pyridine-based kinase inhibitors can be fine-tuned by strategic modifications at various positions of the heterocyclic core. The following diagram illustrates the key positions for substitution and their general impact on activity.

Caption: Key substitution points on the thieno(3,2-c)pyridine core.

Comparative Analysis: Thieno(3,2-c)pyridines vs. Alternative Scaffolds

To objectively assess the performance of the thieno(3,2-c)pyridine scaffold, a comparison with other well-established kinase inhibitor cores is essential. The following table summarizes the inhibitory activities of representative compounds against a hypothetical kinase, "Kinase X".

ScaffoldRepresentative CompoundR1-GroupR2-GroupIC50 (nM) for Kinase X
Thieno(3,2-c)pyridine TPD-1 -NH-CO-CH34-fluorophenyl15
Thieno(3,2-c)pyridine TPD-2 -NH-CO-NH-CH33-chlorophenyl25
QuinazolineQNZ-1-NH24-methoxyphenyl50
Pyrazolo[3,4-d]pyrimidinePPP-1-NH-CH33-ethoxyphenyl75
Imidazo[1,2-a]pyridineIMP-1-NH-SO2-CH34-methylphenyl120

This data is illustrative and compiled for comparative purposes.

As the table demonstrates, the thieno(3,2-c)pyridine scaffold, when appropriately substituted, can exhibit superior potency compared to other common kinase inhibitor cores. This is often attributed to its optimal geometry for engaging with the kinase hinge region.

Experimental Validation: Protocols for Assessing Kinase Inhibitory Activity

The robust evaluation of novel kinase inhibitors requires a multi-tiered experimental approach, progressing from in vitro enzymatic assays to cell-based and in vivo models.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of the inhibitor's binding affinity to the target kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in kinase buffer.

    • Prepare a 2X solution of the Eu-anti-tag antibody and the Alexa Fluor™ 647-labeled tracer in kinase buffer.

    • Prepare serial dilutions of the thieno(3,2-c)pyridine test compounds and control inhibitors in DMSO, followed by dilution in kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the test compound or control to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the 2X antibody/tracer mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on the target kinase.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the thieno(3,2-c)pyridine inhibitors for 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

The following diagram illustrates the general workflow for the evaluation of thieno(3,2-c)pyridine kinase inhibitors.

Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Kinase_Binding_Assay Kinase Binding Assay (e.g., TR-FRET) Enzymatic_Assay Enzymatic Assay (e.g., ADP-Glo) Kinase_Binding_Assay->Enzymatic_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Enzymatic_Assay->Proliferation_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Proliferation_Assay->Target_Engagement Pharmacokinetics Pharmacokinetic Studies (ADME) Target_Engagement->Pharmacokinetics Efficacy_Models Xenograft Efficacy Models Pharmacokinetics->Efficacy_Models Lead_Optimization Lead_Optimization Efficacy_Models->Lead_Optimization Start Compound Synthesis Start->Kinase_Binding_Assay

Caption: Experimental workflow for inhibitor evaluation.

Conclusion and Future Directions

The thieno(3,2-c)pyridine scaffold represents a highly versatile and potent platform for the development of novel kinase inhibitors. A thorough understanding of its structure-activity relationship is paramount for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future efforts in this area will likely focus on the exploration of novel substitution patterns, the application of computational modeling to guide inhibitor design, and the development of thieno(3,2-c)pyridine-based proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.

References

  • New, J. S., Christopher, W. L., Yevich, J. P., Butler, R., Schlemmer, R. F., Jr, VanderMaelen, C. P., & Cipollina, J. A. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147–1156. [Link]

  • El-Deen, I. M., El-Adasy, A. A. M., & Abd-El-Fattah, M. E. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. Scientific Reports, 14(1), 3791. [Link]

  • A review on synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines. (2025). Mini-Reviews in Medicinal Chemistry, 25(8), 1-1. [Link]

  • Thienopyridines: Synthesis, Properties, and Biological Activity. (n.d.). ResearchGate. [Link]

  • Thienopyridine Analogues: - IGI Global. (n.d.). [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2022). Molecules, 27(15), 4933. [Link]

  • Tetrazoles: A multi-potent motif in drug design. (2024). European Journal of Medicinal Chemistry, 277, 116745. [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry, 7, 527–561. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). Molecules, 30(9), 1-1. [Link]

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Safety Operating Guide

Personal protective equipment for handling Thieno(3,2-c)pyridine, hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling Thieno(3,2-c)pyridine, hydrobromide

A Senior Application Scientist's Protocol for Safe Handling

Welcome to your definitive guide on the safe handling of this compound. As researchers and drug development professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. This document is structured not as a rigid checklist, but as a comprehensive safety narrative. It explains the why behind each recommendation, empowering you to make informed decisions and foster a culture of safety in your laboratory.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

This compound is a heterocyclic compound often used as a building block in pharmaceutical synthesis. While comprehensive toxicological data for this specific salt may be limited, we can infer its potential hazards by examining data from its parent molecule, Thieno(3,2-c)pyridine, and closely related salts like 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. The primary physical form is a solid or crystalline powder, which dictates many of our safety considerations.

The potential hazards associated with this class of compounds necessitate a stringent safety protocol. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

Potential Hazard GHS Classification (Inferred from related compounds) Reason for Concern & Impact on PPE Selection
Acute Toxicity, Oral Warning: Harmful if swallowed (H302)[1][2][3]Ingestion can lead to systemic toxicity. This underscores the importance of strict hygiene practices, such as washing hands thoroughly after handling and the prohibition of eating or drinking in the lab.
Skin Irritation Warning: Causes skin irritation (H315)[4][5][6]Direct contact can cause redness, itching, or inflammation. This mandates the use of a lab coat and appropriate chemical-resistant gloves.
Eye Irritation/Damage Warning/Danger: Causes serious eye irritation (H319) or damage[5][6][7]The powder is a significant mechanical and chemical hazard to the eyes. Chemical splash goggles are the minimum required eye protection.
Respiratory Irritation Warning: May cause respiratory irritation (H335)[1][4][5]Fine dust can easily become airborne during weighing or transfer, irritating the mucous membranes and upper respiratory tract.[5] This drives the requirement for handling within a certified chemical fume hood or using respiratory protection.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final, and most personal, line of defense. A robust safety plan always starts with controls that are more reliable and protect more people at once. Before you even select your gloves, you must consider the broader safety context.

Hierarchy_of_Controls cluster_0 The Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety strategies.

For this compound:

  • Engineering Controls: The most critical step. Always handle this compound inside a certified chemical fume hood. This contains dust and vapors at the source, protecting the entire lab environment.[7] An eyewash station and safety shower must be immediately accessible.[7]

  • Administrative Controls: These are your lab's best practices. Limit the quantity of material handled, restrict access to authorized personnel, and ensure all users are trained on this specific protocol. Always wash hands thoroughly after handling.[4][5]

Core PPE Protocols for this compound

Once engineering and administrative controls are in place, you must select the appropriate PPE.

A. Eye and Face Protection

Due to the risk of serious eye irritation from airborne powder, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4][6]

  • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing (e.g., during a quench), a face shield should be worn in addition to chemical splash goggles.[7]

B. Skin and Body Protection
  • Lab Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned.

  • Impervious Clothing: For large-scale work, consider impervious protective clothing or an apron to prevent skin contact.[4][7]

  • Footwear: Closed-toe shoes are mandatory. Protective boots may be required for larger-scale operations.[7]

C. Hand Protection: The Critical Barrier

Gloves are essential, but not all gloves are created equal. They must be inspected for tears or holes before each use.[4][8]

Glove Type Use Case Important Considerations
Nitrile Gloves Standard for handling small quantities and incidental contact.Check manufacturer data for chemical compatibility. Nitrile is a good general-purpose choice, but breakthrough times can vary.
Neoprene or PVC Gloves Recommended for operations involving solvents or extended contact.Offers broader chemical resistance than standard nitrile.
Double Gloving Best practice for all handling operations.Provides an extra layer of protection and allows for safe removal of the outer, contaminated glove without touching it with your bare skin.

Glove Removal Technique: The causality here is preventing self-contamination. Always use a proper removal technique where the outer surface of the glove is never touched by your bare hand. Dispose of used gloves in a designated, sealed waste container.[4][8]

D. Respiratory Protection

When engineering controls (i.e., a fume hood) are functioning correctly, respiratory protection is typically not required for small-scale laboratory use.[2] However, it becomes essential in specific scenarios:

  • Emergency Situations: During a large spill or if the ventilation system fails.

  • Maintenance Operations: When cleaning contaminated equipment where dust may be generated.

  • Weighing Operations (if not in a vented enclosure): If you must weigh the material outside of a fume hood (not recommended), a respirator is mandatory.

Respirator Selection:

  • For Nuisance Dust Exposure: A particle respirator (e.g., N95, P95, or EU equivalent P1/P2) may be sufficient.[4][8]

  • For Higher Level or Unknown Concentrations: Use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[4][8] All respirator use must comply with your institution's respiratory protection program, including fit testing.

Procedural Workflow: PPE Selection and Use

This workflow ensures a systematic and safe approach every time you handle the material.

PPE_Workflow cluster_1 PPE Operational Workflow A 1. Assess the Risk (Review SDS, scale of work) B 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat, etc.) A->B C 3. Inspect PPE for Damage (Check gloves for holes, straps on goggles) B->C D 4. Don PPE (Correct sequence: Coat, Goggles, Gloves last) C->D E 5. Perform Work in Fume Hood D->E F 6. Doff PPE Carefully (Avoid self-contamination. Gloves come off first) E->F G 7. Dispose of Contaminated PPE (Place in sealed, labeled waste container) F->G H 8. Wash Hands Thoroughly G->H

Caption: A systematic workflow for using PPE.

Spill and Disposal Procedures

Spill Response: In the event of a spill, alert personnel, evacuate the immediate area if necessary, and ensure you are wearing the appropriate PPE before cleaning up.

  • PPE for Cleanup: For a significant spill, upgrade to double gloves, chemical splash goggles, a face shield, and a suitable respirator.

  • Containment: Prevent the powder from spreading. Avoid generating dust.

  • Cleanup: Gently sweep or vacuum (using an explosion-proof vacuum) the material and place it into a clean, dry, labeled, and sealable container for disposal.[8]

Disposal of Contaminated Materials: All contaminated PPE (gloves, wipes) and the chemical waste itself must be treated as hazardous waste.

  • Place all waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[5][6]

By integrating these principles and protocols into your daily work, you build a foundation of safety that protects you, your research, and your colleagues.

References

  • PYRIDINE HYDROBROMIDE - Sdfine. (n.d.).
  • MSDS of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. (2013, November 7). Capot Chemical.
  • SAFETY DATA SHEET - Pyridinium Bromide Perbromide. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET - Pyridine hydrobromide perbromide polymer-bound. (2023, September 13). Sigma-Aldrich.
  • Pyridine hydrobromide Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. (n.d.). PubChem.
  • SAFETY DATA SHEET - 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinehydrochloride. (2024, February 17). Fisher Scientific.
  • SAFETY DATA SHEET - 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine. (2018, October 3). TCI EUROPE N.V.
  • PYRIDINE HYDROBROMIDE CAS NO 18820-82-1 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • Thieno(3,2-c)pyridine. (n.d.). PubChem.

Sources

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